tert-butyl N-(1H-pyrazol-4-yl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1H-pyrazol-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-6-4-9-10-5-6/h4-5H,1-3H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVIULBFZPNHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130106-42-2 | |
| Record name | tert-Butyl (1H-pyrazol-4-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-butyl N-(1H-pyrazol-4-yl)carbamate
This guide provides a comprehensive overview of the synthesis of tert-butyl N-(1H-pyrazol-4-yl)carbamate, a valuable building block in medicinal chemistry and drug development. The document outlines a common and effective two-step synthetic route, commencing with the preparation of the key intermediate, 4-amino-1H-pyrazole, followed by the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. Detailed experimental protocols, quantitative data, and process visualizations are presented to assist researchers and scientists in the successful synthesis of this compound.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process:
-
Synthesis of 4-amino-1H-pyrazole: This precursor can be synthesized through various methods, with a common approach being the reduction of a 4-nitropyrazole derivative.
-
Boc Protection of 4-amino-1H-pyrazole: The amino group of 4-amino-1H-pyrazole is then protected with a di-tert-butyl dicarbonate (Boc)₂O to yield the final product.
This guide will focus on a widely applicable and scalable protocol for both steps.
Experimental Protocols
2.1. Step 1: Synthesis of 4-amino-1H-pyrazole
The synthesis of 4-amino-1H-pyrazole can be accomplished via the hydrogenation of a 4-nitropyrazole intermediate.
Reaction Scheme:
Materials:
-
4-nitro-1H-pyrazole
-
10% Palladium on carbon (Pd/C) (50% wet)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen gas (H₂)
Procedure:
-
A solution of 4-nitro-1H-pyrazole in methanol is charged into a suitable hydrogenation reactor.
-
A catalytic amount of 10% Pd/C (typically 5-10 mol%) is carefully added to the solution.
-
The reactor is sealed and purged with nitrogen gas, followed by purging with hydrogen gas.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion of the reaction, the hydrogen atmosphere is replaced with nitrogen.
-
The reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst. The filter cake is washed with methanol.
-
The combined filtrate is concentrated under reduced pressure to afford 4-amino-1H-pyrazole. The crude product can be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.
2.2. Step 2: Synthesis of this compound
The protection of the amino group of 4-amino-1H-pyrazole is achieved using di-tert-butyl dicarbonate ((Boc)₂O).
Reaction Scheme:
Materials:
-
4-amino-1H-pyrazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
4-amino-1H-pyrazole is dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.
-
A base, such as triethylamine or N,N-diisopropylethylamine (typically 1.1-1.5 equivalents), is added to the solution.
-
The mixture is stirred at room temperature, and a solution of di-tert-butyl dicarbonate (1.0-1.2 equivalents) in the same solvent is added dropwise.
-
The reaction is stirred at room temperature and monitored for completion by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is redissolved in a water-immiscible organic solvent like ethyl acetate.
-
The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.
| Step | Reactant | Reagent/Catalyst | Solvent | Temperature | Time | Yield |
| 1 | 4-nitro-1H-pyrazole | 10% Pd/C, H₂ | Methanol | Room Temp. | 2-16 h | >90% |
| 2 | 4-amino-1H-pyrazole | (Boc)₂O, Et₃N | Dichloromethane | Room Temp. | 4-24 h | 70-90% |
Visualizations
The following diagrams illustrate the key workflows and relationships in the synthesis of this compound.
Caption: Overall two-step synthesis workflow.
Caption: Detailed experimental workflow for each step.
Safety Considerations
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. This procedure should be conducted in a well-ventilated fume hood with appropriate safety precautions and equipment. Palladium on carbon can be pyrophoric and should be handled with care, especially when dry.
-
Reagents: Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling all chemicals. Solvents are flammable and should be used in a well-ventilated area away from ignition sources.
This guide provides a robust and reproducible protocol for the synthesis of this compound. Researchers should adapt the procedures to their specific laboratory conditions and scale, always prioritizing safety.
Technical Guide: Physicochemical Properties of tert-Butyl N-(1H-pyrazol-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl N-(1H-pyrazol-4-yl)carbamate is a heterocyclic compound featuring a pyrazole ring functionalized with a tert-butoxycarbonyl (Boc) protected amine group. The pyrazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The Boc protecting group is widely utilized in organic synthesis to mask the reactivity of amine groups during the construction of complex molecules, and its presence can also modulate the physicochemical properties of the parent molecule, such as lipophilicity and solubility. This document provides a comprehensive overview of the available physicochemical data, a detailed synthesis protocol, and a discussion of the potential significance of this compound in the context of drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while basic identifiers and computed properties are available, experimental data for several key parameters are not readily found in the public domain.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | --- |
| Synonyms | Boc-4-amino-1H-pyrazole, 4-(Boc-amino)-1H-pyrazole | --- |
| CAS Number | 130106-42-2 | [1][2][3][4] |
| Molecular Formula | C₈H₁₃N₃O₂ | [1][2][3][4] |
| Molecular Weight | 183.21 g/mol | [1][2][4] |
| Appearance | Not reported (likely a solid) | --- |
| Melting Point | Not experimentally determined | |
| Boiling Point | Not experimentally determined | |
| Solubility | Not experimentally determined | |
| pKa | Not experimentally determined | |
| XLogP3 (Computed) | 0.8 | [5] |
| Topological Polar Surface Area (TPSA) | 67.01 Ų | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 1 | [2] |
Note: The lack of publicly available experimental data for properties such as melting point, boiling point, and solubility highlights an area for further experimental investigation.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the protection of the amino group of 4-amino-1H-pyrazole using di-tert-butyl dicarbonate ((Boc)₂O). This is a standard and widely used method for the introduction of the Boc protecting group onto an amine.
General Synthesis Workflow
The reaction proceeds via the nucleophilic attack of the amino group of 4-amino-1H-pyrazole on one of the carbonyl carbons of di-tert-butyl dicarbonate, leading to the formation of the N-Boc protected product. A base is often used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on general procedures for the Boc protection of aminopyrazoles.
Materials:
-
4-amino-1H-pyrazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a round-bottom flask, dissolve 4-amino-1H-pyrazole (1.0 equivalent) in the chosen solvent (e.g., DCM).
-
To this solution, add triethylamine (1.1 to 1.5 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) in the same solvent to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. While specific spectral data for this compound is not readily available, related structures can provide an indication of the expected chemical shifts.
Biological and Pharmacological Context
While there is a lack of specific biological activity data for this compound in the public domain, the structural motifs present in the molecule suggest its potential as a valuable building block in drug discovery.
-
Pyrazole Core: The pyrazole ring is a well-established pharmacophore found in numerous FDA-approved drugs. Its derivatives have been reported to exhibit a broad spectrum of biological activities, including but not limited to:
-
Anti-inflammatory
-
Analgesic
-
Antimicrobial
-
Anticancer
-
Antiviral
-
-
Carbamate Linker: The carbamate group is a key structural element in many therapeutic agents and prodrugs. It can act as a stable amide bond isostere and can participate in hydrogen bonding interactions with biological targets. The tert-butyl carbamate (Boc group) is a common protecting group in medicinal chemistry, and its presence can influence the pharmacokinetic properties of a molecule.
Given these features, this compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the reactive pyrazole ring nitrogens and the ability to deprotect the amine group allow for further functionalization and the generation of libraries of compounds for biological screening.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While there is a notable absence of experimentally determined physicochemical data, its synthesis is straightforward via standard Boc protection protocols. The combination of the biologically active pyrazole core and the versatile carbamate functionality makes this compound a promising starting material for the development of novel therapeutic agents. Further research is warranted to fully characterize its physicochemical properties and to explore its biological activity profile.
References
- 1. Synthonix, Inc > 130106-42-2 | tert-Butyl (1H-pyrazol-4-yl)carbamate [synthonix.com]
- 2. chemscene.com [chemscene.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. tert-butyl-(1H-pyrazol-4-yl)carbamate | CAS:130106-42-2 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 5. tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate | C9H15N3O2 | CID 40152209 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: tert-Butyl N-(1H-pyrazol-4-yl)carbamate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl N-(1H-pyrazol-4-yl)carbamate, a key building block in the synthesis of advanced pharmaceutical compounds. This document details its chemical identifiers, a representative synthetic protocol, and its primary application as a versatile intermediate in the development of kinase inhibitors for various therapeutic areas.
Chemical Identifiers and Properties
This compound is a heterocyclic compound featuring a pyrazole core functionalized with a tert-butoxycarbonyl (Boc) protecting group. This structure is a valuable scaffold in medicinal chemistry.
| Identifier | Value | Reference |
| CAS Number | 130106-42-2 | [1] |
| PubChem CID | 21618462 | [1] |
| Molecular Formula | C₈H₁₃N₃O₂ | [1] |
| Molecular Weight | 183.21 g/mol | |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CN=C(N1)NC(=O)OC(C)(C)C | |
| InChI | InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-6-4-9-10-5-6/h4-5H,1-3H3,(H2,9,10,11,12) | |
| InChIKey | YQGFFUWXANOPOO-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound is typically achieved through the protection of the amino group of 4-amino-1H-pyrazole using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is a standard procedure in organic synthesis for introducing the Boc protecting group.
Representative Experimental Protocol: Boc Protection of 4-Amino-1H-pyrazole
This protocol is a generalized procedure based on established methods for the Boc protection of amines.
Materials:
-
4-amino-1H-pyrazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
A suitable base (e.g., triethylamine, sodium bicarbonate, or N,N-diisopropylethylamine)
-
A suitable solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a round-bottom flask, dissolve 4-amino-1H-pyrazole (1.0 equivalent) in the chosen solvent.
-
Add the base (1.1 to 1.5 equivalents) to the solution and stir.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
This compound itself is not known to possess significant biological activity. Its primary value lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly kinase inhibitors. The pyrazole ring is a well-established "hinge-binding" motif in many kinase inhibitors, capable of forming key hydrogen bonds within the ATP-binding site of various kinases.
The Boc-protected amine at the 4-position provides a convenient handle for further chemical modifications, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics. This makes it a valuable building block in the development of drugs targeting a range of diseases, including cancer and inflammatory disorders.
General Workflow in Kinase Inhibitor Development
The following diagram illustrates a typical workflow where this compound would be utilized in a drug discovery program.
Targeting Kinase Signaling Pathways
Kinases are crucial components of signaling pathways that regulate numerous cellular processes. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Pyrazole-based inhibitors developed from this compound can be designed to target specific kinases within these pathways. A simplified, representative kinase signaling cascade is depicted below, illustrating the point of intervention for such inhibitors.
Research has shown that pyrazole-based scaffolds are effective against a variety of kinases. For instance, derivatives of the aminopyrazole core are used to develop inhibitors for p38 MAP kinase, which is involved in inflammatory responses, and for receptor tyrosine kinases like FLT3, which is often mutated in acute myeloid leukemia (AML).[2][3][4][5] The ability to readily modify the pyrazole scaffold, starting from intermediates like this compound, is crucial for achieving selectivity and potency against a desired kinase target.
References
- 1. tert-Butyl (1H-pyrazol-4-yl)carbamate | C8H13N3O2 | CID 21618462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. escholarship.org [escholarship.org]
- 5. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
Technical Guide: Solubility Profile of tert-butyl N-(1H-pyrazol-4-yl)carbamate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the predicted solubility of tert-butyl N-(1H-pyrazol-4-yl)carbamate, a key intermediate in pharmaceutical research and development. Due to the absence of extensive published quantitative data, this document leverages structural analysis and established chemical principles to predict the compound's behavior in common laboratory solvents. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided to enable researchers to perform their own assessments.
Introduction and Molecular Structure Analysis
This compound is a heterocyclic compound frequently utilized as a building block in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. An understanding of its solubility is critical for reaction optimization, purification, formulation, and biological screening processes.
The solubility of this compound is governed by the interplay of its distinct functional groups:
-
tert-Butoxycarbonyl (Boc) Group: This bulky, non-polar protecting group is lipophilic and enhances solubility in non-polar organic solvents.[1]
-
Pyrazole Ring: An aromatic heterocycle containing two nitrogen atoms. The N-H group can act as a hydrogen bond donor, while the sp2-hybridized nitrogen can act as a hydrogen bond acceptor. This imparts polarity to the molecule.
-
Carbamate Linker: The carbamate moiety (-NH-C(=O)-O-) contains polar functionalities capable of participating in hydrogen bonding, further contributing to its affinity for polar solvents.
This combination of a large non-polar group with polar, hydrogen-bonding moieties suggests that this compound will exhibit moderate to good solubility in a range of polar aprotic and chlorinated solvents, with lower solubility in highly non-polar solvents like hexanes or in water.
Predicted Solubility in Common Laboratory Solvents
The following table summarizes the predicted qualitative solubility of this compound based on its structural characteristics and the principle of "like dissolves like".[2] It is imperative to note that these are predictions and should be confirmed experimentally for any specific application.
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Readily Soluble | Highly polar nature effectively solvates both the pyrazole and carbamate groups. |
| Dimethylformamide (DMF) | Polar Aprotic | Readily Soluble | Similar to DMSO, its high polarity is well-suited to dissolve the compound.[1] |
| Dichloromethane (DCM) | Chlorinated | Soluble | Effectively solvates the non-polar Boc group while having sufficient polarity for the rest of the molecule.[3] |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Soluble | Balances ether characteristics with polarity, likely to dissolve the compound effectively. |
| Methanol (MeOH) | Polar Protic | Soluble | The hydroxyl group can form hydrogen bonds with the pyrazole and carbamate nitrogens and oxygens.[1] |
| Ethanol (EtOH) | Polar Protic | Soluble | Similar to methanol, it is expected to be a good solvent due to hydrogen bonding capabilities.[1] |
| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | Less polar than DMSO or DMF, but should still be a reasonably good solvent.[1] |
| Ethyl Acetate (EtOAc) | Moderately Polar | Moderately Soluble | The ester group and alkyl chain interact favorably with the Boc group, but may be less effective at solvating the polar pyrazole ring.[1] |
| Water | Polar Protic (Aqueous) | Sparingly Soluble / Insoluble | The large, non-polar tert-butyl group is expected to dominate, leading to poor aqueous solubility. |
| Hexanes / Heptane | Non-polar | Insoluble | The highly non-polar nature of alkanes will not effectively solvate the polar pyrazole and carbamate functional groups.[1][3] |
General Experimental Protocol for Solubility Determination
This section outlines a standardized methodology for qualitatively and semi-quantitatively assessing the solubility of an organic compound like this compound.[2][4][5]
Objective: To determine the approximate solubility of the target compound in a range of solvents at a specified temperature (e.g., ambient room temperature).
Materials:
-
Analytical balance (± 0.1 mg)
-
Glass vials (e.g., 4 mL) with caps
-
Calibrated micropipettes
-
Vortex mixer or magnetic stirrer with stir bars
-
Spatula
-
The compound of interest
-
A range of analytical grade solvents
Procedure:
-
Preparation: Accurately weigh approximately 5 mg of this compound into a clean, dry glass vial. Record the exact mass.
-
Solvent Addition: Add a measured aliquot of the first test solvent (e.g., 0.25 mL) to the vial.[4]
-
Agitation: Cap the vial securely and agitate vigorously using a vortex mixer for 60-90 seconds.[2] Alternatively, add a small magnetic stir bar and stir for 5-10 minutes.
-
Observation: Allow the mixture to stand for 1-2 minutes and visually inspect for any remaining solid material against a contrasting background.[6]
-
Soluble: The solid has completely dissolved, yielding a clear, particle-free solution.
-
Partially Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain.
-
Insoluble: The solid material appears largely unchanged.[2]
-
-
Incremental Addition (for non-soluble samples): If the compound is not fully soluble, continue to add the solvent in known aliquots (e.g., 0.25 mL). After each addition, repeat the agitation and observation steps.
-
Data Recording: Record the total volume of solvent required to completely dissolve the initial mass of the compound. If the compound does not dissolve after adding a significant volume (e.g., 5 mL, corresponding to 1 mg/mL), it can be classified as "insoluble" or "sparingly soluble" under these conditions.
-
Calculation: The semi-quantitative solubility can be calculated as:
-
Solubility (mg/mL) = Initial Mass of Compound (mg) / Total Volume of Solvent (mL)
-
-
Repeat: Repeat this procedure for each solvent to be tested.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the solubility determination protocol described above.
Caption: A flowchart of the experimental workflow for determining compound solubility.
Conclusion
References
Navigating the Spectroscopic Landscape of tert-butyl N-(1H-pyrazol-4-yl)carbamate: A Technical Guide
For Immediate Release
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-butyl N-(1H-pyrazol-4-yl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive overview of the compound's spectroscopic characteristics, alongside comprehensive experimental protocols for acquiring NMR data.
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C(CH₃)₃ | ~1.50 | Singlet (s) | 9H |
| Pyrazole H-3, H-5 | ~7.50 | Singlet (s) | 2H |
| NH | ~6.50 | Broad Singlet (br s) | 1H |
| Pyrazole NH | ~10-12 | Broad Singlet (br s) | 1H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C(CH₃)₃ | ~80 |
| C(CH₃)₃ | ~28 |
| Pyrazole C-4 | ~115 |
| Pyrazole C-3, C-5 | ~130 |
| C=O | ~153 |
Structural and Signaling Visualization
The following diagrams illustrate the molecular structure of this compound with atom numbering and a conceptual representation of its expected ¹H NMR signals.
Caption: Molecular structure of this compound.
Caption: Predicted ¹H NMR signaling pathways.
Experimental Protocols
A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound is provided below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The following protocol is based on a standard 400 MHz NMR spectrometer.
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Spectrum Acquisition:
-
Set the spectral width to approximately 16 ppm, centered around 6 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform baseline correction.
-
Integrate the peaks to determine the relative number of protons.
4. ¹³C NMR Spectrum Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the longer relaxation times of carbon nuclei.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data using Fourier transformation, phasing, and baseline correction as with the ¹H spectrum.
The following diagram outlines the general workflow for obtaining NMR spectra.
In-Depth Technical Guide: Mass Spectrometry Analysis of tert-butyl N-(1H-pyrazol-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of tert-butyl N-(1H-pyrazol-4-yl)carbamate, a key intermediate in the synthesis of various pharmaceutically active compounds. This document details the expected fragmentation patterns, experimental protocols, and data interpretation relevant to researchers in medicinal chemistry and drug development.
Compound Overview
This compound is a Boc-protected aminopyrazole derivative. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability and ease of removal under acidic conditions. Understanding the mass spectrometric behavior of this compound is crucial for reaction monitoring, purity assessment, and structural confirmation.
Compound Details:
| Property | Value |
| Molecular Formula | C₈H₁₃N₃O₂ |
| Molecular Weight | 183.21 g/mol |
| CAS Number | 130106-42-2[1] |
Experimental Protocols
The following section outlines a typical experimental protocol for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
Sample Preparation
-
Stock Solution: Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable organic solvent such as methanol, acetonitrile, or dichloromethane.
-
Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL using a mixture of methanol and water or acetonitrile and water. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.
-
Filtration: If any particulate matter is observed, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the ESI source.
Mass Spectrometry Parameters
The following parameters are recommended for analysis on a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 100 - 150 °C |
| Desolvation Temperature | 250 - 350 °C |
| Nebulizer Gas (N₂) Flow | 5 - 10 L/hr |
| Mass Range (Full Scan) | m/z 50 - 500 |
| Collision Gas (for MS/MS) | Argon |
| Collision Energy (for MS/MS) | 10 - 30 eV (ramped) |
Data Presentation and Interpretation
Expected Mass Spectrum
In positive ion ESI-MS, this compound is expected to be observed primarily as the protonated molecule [M+H]⁺.
Table of Expected Ions:
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | [C₈H₁₄N₃O₂]⁺ | 184.11 | Protonated molecule |
| [M-C₄H₈+H]⁺ | [C₄H₆N₃O₂]⁺ | 128.05 | Loss of isobutylene |
| [M-Boc+H]⁺ | [C₃H₅N₃]⁺ | 84.05 | Loss of the Boc group (4-aminopyrazole) |
| [C₄H₉]⁺ | [C₄H₉]⁺ | 57.07 | tert-butyl cation |
Fragmentation Pathway
The fragmentation of the protonated molecule is anticipated to follow characteristic pathways for Boc-protected amines. The primary fragmentation events involve the loss of the tert-butyl group and the entire Boc protecting group.
Caption: Predicted fragmentation pathway of protonated this compound.
Experimental Workflow and Logical Relationships
The overall workflow for the mass spectrometric analysis involves several key stages, from sample preparation to data analysis.
Caption: General experimental workflow for the mass spectrometry analysis.
Conclusion
The mass spectrometric analysis of this compound is characterized by predictable fragmentation patterns dominated by the loss of the Boc protecting group. By employing the experimental protocols and interpretative strategies outlined in this guide, researchers can confidently identify and characterize this important synthetic intermediate. The provided data and workflows serve as a valuable resource for professionals engaged in drug discovery and development.
References
Stability and Storage of tert-butyl N-(1H-pyrazol-4-yl)carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl N-(1H-pyrazol-4-yl)carbamate. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and drug development applications. This document outlines known physicochemical properties, potential degradation pathways, and detailed experimental protocols for stability assessment based on established scientific principles and regulatory guidelines.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and a closely related analogue is presented in Table 1. These properties are essential for the proper handling, formulation, and analytical method development for this compound.
Table 1: Physicochemical Properties of this compound and a Related Analogue
| Property | This compound | tert-butyl N-(1-methyl-1H-pyrazol-4-yl)carbamate |
| Molecular Formula | C₈H₁₃N₃O₂ | C₉H₁₅N₃O₂ |
| Molecular Weight | 197.23 g/mol | 197.23 g/mol [1] |
| Appearance | Solid (visual inspection) | - |
| Melting Point | Not available in public domain | Not available in public domain |
| Solubility | Not available in public domain | Not available in public domain |
| pKa | Not available in public domain | Not available in public domain |
Recommended Storage and Handling Conditions
Based on available safety data sheets (SDS) for this compound and similar compounds, the following storage and handling conditions are recommended to ensure its stability:
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool place. Refrigeration (2-8 °C) is recommended for long-term storage. | To minimize the rate of potential thermal degradation. |
| Humidity | Keep container tightly closed in a dry and well-ventilated place. | The compound may be hygroscopic; moisture can promote hydrolysis. |
| Light | Store in a light-resistant container. | To prevent potential photodegradation. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen, argon). | To protect against atmospheric moisture and oxidation. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. | To prevent chemical reactions that could degrade the compound. |
Potential Degradation Pathways
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. While specific degradation pathways for this compound have not been extensively reported, potential degradation routes can be inferred based on the chemical structure, which includes a tert-butyl carbamate (Boc) group and a pyrazole ring.
Caption: Potential Degradation Pathways for this compound.
Hydrolytic Degradation
The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions. Basic conditions can also promote hydrolysis of the carbamate linkage, although typically to a lesser extent for tert-butyl carbamates. The primary degradation product would be 4-aminopyrazole, with the release of isobutene and carbon dioxide.
Thermal Degradation
The Boc group is known to be thermally labile. At elevated temperatures, this compound can undergo thermolysis, leading to the removal of the Boc group to yield 4-aminopyrazole.
Photolytic Degradation
Pyrazole rings can be susceptible to photodegradation. Exposure to UV or visible light may lead to ring-opening or other complex rearrangements. The specific photoproducts would need to be identified through formal photostability studies.
Oxidative Degradation
While the pyrazole ring is generally stable to oxidation, the molecule could be susceptible to degradation in the presence of strong oxidizing agents. The specific degradation products would depend on the oxidant used and the reaction conditions.
Experimental Protocols for Stability and Forced Degradation Studies
The following protocols are provided as a template for conducting forced degradation studies on this compound. These studies are crucial for developing and validating a stability-indicating analytical method, as well as for understanding the intrinsic stability of the molecule. The extent of degradation should ideally be between 5-20% to ensure that the degradation products are readily detectable without completely consuming the parent compound.[2]
Caption: Experimental Workflow for Forced Degradation Studies.
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
Hydrolytic Degradation
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Store the solution at room temperature and at an elevated temperature (e.g., 60°C). Samples should be withdrawn at appropriate time points and neutralized before analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Store the solution at room temperature and at an elevated temperature (e.g., 60°C). Samples should be withdrawn at appropriate time points and neutralized before analysis.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water. Store the solution at room temperature and at an elevated temperature (e.g., 60°C). Samples should be withdrawn at appropriate time points for analysis.
Thermal Degradation
-
Solid State: Place the solid compound in a controlled temperature oven (e.g., 80°C).
-
Solution State: Store the stock solution in a controlled temperature oven (e.g., 80°C). Samples should be taken at various time points to assess the extent of degradation.
Photolytic Degradation
Expose the solid compound and the stock solution to light according to the International Council for Harmonisation (ICH) Q1B guidelines.[3][4][5] This involves exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light.[6] Control samples should be protected from light to differentiate between light-induced and thermal degradation.
Oxidative Degradation
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and store at room temperature. Samples should be monitored over time for degradation.
Analytical Methodology
A stability-indicating high-performance liquid chromatography (HPLC) method is the preferred analytical technique for assessing the stability of this compound and separating its degradation products.
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: A photodiode array (PDA) detector is recommended to monitor the elution of the parent compound and any degradation products at multiple wavelengths and to assess peak purity.
-
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Characterization of Degradation Products
The identification and characterization of significant degradation products are crucial for understanding the stability profile.
-
LC-MS: Liquid chromatography-mass spectrometry is a powerful tool for obtaining the molecular weights of degradation products, which aids in their identification.
-
NMR Spectroscopy: Nuclear magnetic resonance spectroscopy can be used to elucidate the detailed chemical structure of isolated degradation products.
Conclusion
While specific quantitative stability data for this compound is limited in the public domain, this technical guide provides a comprehensive framework for its stable storage, handling, and the assessment of its stability profile. The compound is expected to be sensitive to acidic conditions, elevated temperatures, and potentially light. For critical applications in research and drug development, it is imperative to conduct formal stability and forced degradation studies using validated analytical methods to ensure the quality and integrity of the compound. The experimental protocols outlined herein provide a robust starting point for these essential investigations.
References
- 1. tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate | C9H15N3O2 | CID 40152209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the realm of medicinal chemistry. Its remarkable versatility and ability to interact with a diverse array of biological targets have led to the development of numerous clinically successful drugs. This technical guide provides a comprehensive overview of the medicinal chemistry of pyrazole derivatives, with a focus on their synthesis, pharmacological activities, and the experimental methodologies used in their evaluation.
Introduction to the Pyrazole Moiety
Pyrazoles and their derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2] The structural features of the pyrazole ring, such as its planarity, hydrogen bonding capabilities, and dipole moment, contribute to its ability to bind to various enzyme active sites and receptors.[3] The presence of this heterocyclic core in blockbuster drugs such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, the erectile dysfunction medication sildenafil, and the anticancer drug pazopanib underscores its therapeutic significance.[4][5]
Synthetic Strategies for Pyrazole Derivatives
The construction of the pyrazole ring system can be achieved through several synthetic routes. The most common and versatile methods include:
-
Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines: This is a classical and widely used method for the synthesis of pyrazoles. The reaction involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative, often catalyzed by an acid or base. The regioselectivity of the reaction is influenced by the nature of the substituents on both reactants and the reaction conditions.[6]
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or an alkene. The nitrile imine is typically generated in situ from a hydrazonoyl halide. This approach offers a high degree of regiochemical control.[1]
-
Multicomponent Reactions: One-pot multicomponent reactions have gained prominence for the efficient synthesis of highly substituted pyrazoles. These reactions combine three or more starting materials in a single step, offering advantages in terms of atom economy and operational simplicity.[1]
Key Pharmacological Activities and Representative Drugs
The therapeutic applications of pyrazole derivatives are extensive. This section highlights some of the most significant areas of activity, with a focus on prominent drug examples.
Anti-inflammatory and Analgesic Activity: COX-2 Inhibition
A major breakthrough in the application of pyrazole derivatives was the discovery of selective cyclooxygenase-2 (COX-2) inhibitors. The COX-2 enzyme is a key player in the inflammatory cascade, and its selective inhibition provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1]
Celecoxib (Celebrex®) is a cornerstone of this class of drugs. It features a 1,5-diarylpyrazole scaffold with a sulfonamide group that is crucial for its selective binding to the COX-2 active site.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyrazole Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 7.7 | 0.07 | 110 |
| Compound 6k | >100 | 0.15 | >667 |
| Compound 6m | >100 | 0.18 | >556 |
| Compound 6o | >100 | 0.20 | >500 |
Data compiled from multiple sources.[5]
Anticancer Activity: Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for drug development. Pyrazole derivatives have emerged as potent inhibitors of various kinases involved in cancer cell proliferation, survival, and angiogenesis.
Pazopanib (Votrient®) is a multi-targeted tyrosine kinase inhibitor that contains a substituted indazole (a fused pyrazole ring system) core. It primarily inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[7]
Table 2: Kinase Inhibitory Activity of Pazopanib and Related Derivatives
| Compound | VEGFR-2 IC₅₀ (nM) | PDGFR-α IC₅₀ (nM) | c-Kit IC₅₀ (nM) |
| Pazopanib | 30 | 84 | 74 |
| Compound 7c | 45 | 92 | 81 |
| Compound 7d | 51 | 88 | 79 |
| Compound 7f | 25 | 75 | 68 |
Data compiled from multiple sources.[8]
Neurological and Metabolic Disorders: CB1 Receptor Antagonism
The cannabinoid receptor 1 (CB1), a G-protein coupled receptor primarily expressed in the brain, is involved in regulating appetite, mood, and memory.
Rimonabant (Acomplia®) , a 1,5-diarylpyrazole derivative, was developed as a selective CB1 receptor antagonist for the treatment of obesity and related metabolic disorders. Although it was later withdrawn from the market due to psychiatric side effects, the rimonabant scaffold continues to be a valuable tool in cannabinoid research.
Table 3: CB1 Receptor Binding Affinity of Rimonabant and Analogs
| Compound | CB1 Ki (nM) |
| Rimonabant | 2.0 |
| Photo-rimonabant (cis) | 29 |
| Photo-rimonabant (trans) | 444 |
Data compiled from multiple sources.[9]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi. Their mechanism of action can vary, including the inhibition of essential enzymes or disruption of cell wall synthesis.
Table 4: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Compound 21c | 0.25 | 0.5 | 1 |
| Compound 23h | 0.25 | 0.5 | 2 |
| Gatifloxacin (control) | 1 | 1 | N/A |
Data compiled from multiple sources.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyrazole derivatives.
Synthesis of a Celecoxib Analog (Illustrative Protocol)
This protocol describes the synthesis of a 1,5-diarylpyrazole, a common core structure for COX-2 inhibitors.
Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
-
To a stirred solution of 4-methylacetophenone (1 equivalent) in an appropriate solvent (e.g., toluene), add a strong base such as sodium hydride (1.1 equivalents) at 0 °C under an inert atmosphere.
-
Slowly add ethyl trifluoroacetate (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-diketone, which can be used in the next step without further purification.[3]
Step 2: Cyclization to form the Pyrazole Ring
-
Dissolve the crude 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (1 equivalent) and 4-sulfonamidophenylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Reflux the reaction mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the desired 1,5-diarylpyrazole product.[10]
In Vitro COX-2 Inhibition Assay
This fluorometric assay is a common method for determining the inhibitory potency of compounds against the COX-2 enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the human recombinant COX-2 enzyme and the COX probe in the provided assay buffer.
-
Prepare a solution of arachidonic acid (substrate).
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer, heme cofactor, and the diluted COX-2 enzyme to each well.
-
Add various concentrations of the test compound or vehicle (DMSO) to the appropriate wells.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Incubate the plate for 10 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader.
-
-
Data Analysis:
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivative in cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate key workflows and pathways relevant to the medicinal chemistry of pyrazole derivatives.
Caption: A generalized workflow for the synthesis of 1,5-diarylpyrazoles.
Caption: Inhibition of the COX-2 pathway by a pyrazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. VEGFR2 inhibition assay [bio-protocol.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. CB1 receptor radioligand-binding assay [bio-protocol.org]
- 10. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 11. assaygenie.com [assaygenie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. MTT assay protocol | Abcam [abcam.com]
The Strategic Role of N-Boc Protected Pyrazoles in the Development of Biologically Active Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-tert-butoxycarbonyl (Boc) protected pyrazoles are pivotal intermediates in the synthesis of a diverse array of biologically active molecules. While not typically exhibiting potent biological activity themselves, their true value lies in their role as versatile building blocks. The Boc group serves as a transient shield for the pyrazole nitrogen, enabling chemists to perform selective modifications at other positions of the pyrazole ring. This strategic protection is often a critical step in the multi-stage synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors for oncology. This guide will delve into the utility of N-Boc protected pyrazoles by examining their role in the synthesis of potent, biologically active pyrazole derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of synthetic and biological pathways.
Case Study: AT9283, a Multi-Targeted Kinase Inhibitor
A prominent example illustrating the importance of pyrazole intermediates is the synthesis of AT9283, a potent, multi-targeted inhibitor of several kinases, including Aurora kinases A and B, JAK2/3, Abl (including the T315I mutant), and Flt3.[1][2] Its mechanism of action involves the disruption of the cell cycle, leading to mitotic arrest and apoptosis, making it a compound of significant interest in cancer therapy.[1][3]
Quantitative Biological Activity of AT9283
The inhibitory activity of AT9283 has been quantified against various kinases, demonstrating its multi-targeted nature. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| Aurora A | 3 | Biochemical | [4] |
| Aurora B | 3 | Biochemical | [4] |
| JAK2 | 1.2 | Cell-free | [5] |
| JAK3 | 1.1 | Cell-free | [5] |
| Abl (T315I) | 1-30 | Not Specified | [2] |
| FLT3 | 1-30 | Not Specified | [2] |
Synthetic Pathway from N-Protected Pyrazole Intermediate
The synthesis of complex pyrazole-based inhibitors like AT9283 often involves a multi-step process where the pyrazole core is constructed and functionalized. While the exact commercial synthesis of AT9283 may be proprietary, a representative synthesis of a key structural motif, a 4-aminopyrazole derivative, highlights the utility of protecting group strategies. A common approach involves the nitration of a pyrazole ring, followed by reduction to an amine, which is then further elaborated. The N-protection of the pyrazole is crucial for directing these reactions and preventing unwanted side products. The following diagram illustrates a plausible synthetic workflow for a key intermediate in the synthesis of pyrazole-based kinase inhibitors, showcasing the role of a protected pyrazole.
Mechanism of Action: Inhibition of Mitotic and Proliferative Signaling
AT9283 exerts its anticancer effects by inhibiting key kinases involved in cell division and proliferation. The inhibition of Aurora kinases A and B disrupts mitosis, leading to defects in chromosome segregation and ultimately cell death.[1][3] Simultaneously, its inhibition of JAK2 and FLT3 kinases blocks critical signaling pathways that drive the growth and survival of certain cancer cells, particularly in hematological malignancies.[6][7]
Experimental Protocols
The evaluation of potential kinase inhibitors like those derived from N-Boc pyrazole intermediates involves a series of in vitro assays to determine their potency and cellular effects. Below are detailed protocols for two key experiments.
Aurora B Kinase Inhibition Assay (DELFIA Format)
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Aurora B kinase.[5]
Materials:
-
Recombinant human Aurora B enzyme
-
Kinase buffer (25 mM Tris, pH 8.5, 5 mM MgCl₂, 0.1 mg/mL BSA, 0.025% Tween-20, 1 mM DTT)
-
ATP solution (in kinase buffer)
-
Substrate: biotinylated peptide (e.g., biotin-CGPKGPGRRGRRRTSSFAEG)
-
Test compound (e.g., AT9283) dissolved in DMSO
-
EDTA solution (for stopping the reaction)
-
Neutravidin-coated 96-well plates
-
Phospho-specific primary antibody
-
Europium-labeled secondary antibody
-
DELFIA wash and assay buffers
-
Time-resolved fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations (typically with a final DMSO concentration of 2.5%).
-
In a 96-well plate, add the test compound dilutions.
-
Add the Aurora B enzyme and the biotinylated peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP to a final concentration of 15 µM.
-
Incubate the plate at room temperature for 45-90 minutes.
-
Stop the reaction by adding EDTA solution.
-
Transfer the reaction mixtures to a neutravidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the phospho-specific primary antibody and incubate.
-
Wash the plate and add the europium-labeled secondary antibody.
-
After a final wash, add DELFIA enhancement solution.
-
Read the time-resolved fluorescence at an excitation of 337 nm and an emission of 620 nm.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This cell-based assay assesses the effect of a compound on cell proliferation and viability.[8]
Materials:
-
Cancer cell line of interest (e.g., HCT116, a human colon carcinoma cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.
Conclusion
N-Boc protected pyrazoles represent a cornerstone in the medicinal chemist's toolkit for the synthesis of advanced pyrazole-containing therapeutics. While their own biological activities are not the primary focus, their role as strategically protected intermediates is indispensable. The case of AT9283 and other kinase inhibitors demonstrates how the pyrazole scaffold, assembled through carefully planned synthetic routes often involving N-protection, can lead to potent and selective drugs. The ability to functionalize the pyrazole ring in a controlled manner, facilitated by the Boc group, allows for the fine-tuning of a molecule's interaction with its biological target. As drug discovery continues to demand increasingly complex and specific molecules, the strategic use of N-Boc protected pyrazoles will undoubtedly remain a key element in the development of novel and effective medicines.
References
- 1. massivebio.com [massivebio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. At-9283 | C19H23N7O2 | CID 135398495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. The Aurora kinase inhibitor AT9283 inhibits Burkitt lymphoma growth by regulating Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazole-Based Carbamates
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, history, and development of pyrazole-based carbamates, a class of compounds that has garnered significant interest within the scientific and drug development communities. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, offering an in-depth look at the synthesis, biological activity, and therapeutic potential of these versatile molecules.
Introduction: The Rise of a Versatile Heterocycle
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its story begins in 1883 with the first synthesis by Ludwig Knorr. This foundational discovery paved the way for the development of a vast array of pyrazole-containing compounds with diverse biological activities. The inherent stability and synthetic tractability of the pyrazole ring allow for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The incorporation of a carbamate moiety onto the pyrazole core has emerged as a particularly fruitful strategy in drug design. The carbamate group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets, or serve as a prodrug to improve drug delivery. This combination has led to the discovery of potent and selective inhibitors for a range of therapeutic targets, from enzymes involved in pain and inflammation to kinases implicated in cancer.
Early Discoveries and Key Milestones
While the synthesis of pyrazoles dates back to the late 19th century, the focused exploration of pyrazole-based carbamates as therapeutic agents is a more recent endeavor. Early research often involved the modification of known biologically active pyrazoles to enhance their properties. A significant milestone in the field was the discovery of pyrazole-based compounds as potent enzyme inhibitors.
One of the most notable early examples is in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide. The strategic incorporation of a carbamate group onto a pyrazole scaffold led to the discovery of highly potent and selective FAAH inhibitors, highlighting the potential of this chemical class in treating pain, anxiety, and other neurological disorders.
Synthetic Strategies and Methodologies
The synthesis of pyrazole-based carbamates typically involves the construction of the pyrazole core followed by the introduction of the carbamate functionality. Several classical and modern synthetic methods are employed for the synthesis of the pyrazole ring itself.
Knorr Pyrazole Synthesis
The most common and enduring method for pyrazole synthesis is the Knorr cyclocondensation reaction, first reported in 1883. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Experimental Protocol: Knorr Synthesis of a Substituted Pyrazole
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1 equivalent)
-
Hydrazine derivative (e.g., phenylhydrazine) (1 equivalent)
-
Ethanol (solvent)
-
Acetic acid (catalyst, optional)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.
-
Add the hydrazine derivative to the solution. If the hydrazine is a salt, it may be necessary to add a base to liberate the free hydrazine.
-
Add a catalytic amount of acetic acid, if required.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired pyrazole.
Introduction of the Carbamate Moiety
Once the pyrazole core is synthesized, the carbamate group can be introduced through several methods. A common approach involves the reaction of a pyrazole-containing alcohol or amine with a carbamoyl chloride or an isocyanate.
Experimental Protocol: Synthesis of a Pyrazole-Based Carbamate from a Pyrazole Alcohol
Materials:
-
Pyrazole-containing alcohol (1 equivalent)
-
Sodium hydride (NaH) (1.1 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Carbamoyl chloride (e.g., N,N-dimethylcarbamoyl chloride) (1.2 equivalents)
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the pyrazole-containing alcohol in THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add the carbamoyl chloride dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the final pyrazole-based carbamate.
Key Therapeutic Targets and Biological Activities
Pyrazole-based carbamates have demonstrated significant activity against a variety of biological targets, leading to their investigation in several therapeutic areas.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
As mentioned, one of the most prominent applications of pyrazole-based carbamates is in the inhibition of FAAH. These compounds act as mechanism-based inhibitors, where the carbamate moiety acylates a serine residue in the active site of the enzyme, leading to its inactivation. This increases the levels of anandamide, which then modulates cannabinoid receptors, producing analgesic and anxiolytic effects.
Quantitative Data: IC50 Values of Pyrazole-Based Carbamate FAAH Inhibitors
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 22 | hrFAAH | 11 | |
| URB597 | FAAH | 4.6 |
Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is linked to various cancers, making them attractive targets for anticancer drug development. Several pyrazole-based compounds, including some with carbamate functionalities, have been developed as potent Aurora kinase inhibitors. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing phosphorylation of downstream substrates and inducing cell cycle arrest and apoptosis in cancer cells.
Quantitative Data: GI50 Values of Pyrazole-Based Aurora Kinase Inhibitors
| Compound ID | Cell Line | GI50 (µM) | Reference |
| Compound 5h | MCF-7 | 0.12 | |
| Compound 5e | MDA-MB-231 | 0.63 |
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the discovery process of pyrazole-based carbamates, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Conclusion and Future Perspectives
The journey of pyrazole-based carbamates from their conceptualization to their current status as promising therapeutic agents is a testament to the power of medicinal chemistry. The fusion of the versatile pyrazole scaffold with the reactive carbamate moiety has yielded a rich chemical space for the development of potent and selective modulators of various biological targets. The successes in inhibiting enzymes like FAAH and Aurora kinases underscore the potential of this compound class.
Future research in this area is likely to focus on the exploration of novel pyrazole-based carbamates for a wider range of targets, including other enzymes and receptors implicated in human diseases. Furthermore, the development of more efficient and sustainable synthetic methodologies will continue to be a priority. With ongoing innovation, pyrazole-based carbamates are poised to remain a significant and impactful area of drug discovery for years to come.
Methodological & Application
Application Notes and Protocols for the Use of tert-Butyl N-(1H-pyrazol-4-yl)carbamate Derivatives in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. The functionalization of the pyrazole ring is therefore of significant interest in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl substituents onto the pyrazole core.
This document provides detailed application notes and protocols for the Suzuki coupling of pyrazole derivatives bearing a tert-butyl carbamate (Boc) protected amino group at the 4-position. In this context, the carbamate moiety serves as a protecting group for the amine functionality, while the Suzuki coupling occurs at a halogenated position on the pyrazole ring (e.g., C3 or C5). The Boc group can influence the electronic properties of the pyrazole ring and may be retained or removed during the reaction, depending on the conditions.
Core Concepts and Reaction Scheme
The general strategy involves the palladium-catalyzed cross-coupling of a halo-pyrazole, protected with a Boc group at the 4-amino position, with a suitable organoboron reagent, typically an aryl or heteroaryl boronic acid.
General Reaction:
Where R can be H or other substituents, and Ar is an aryl or heteroaryl group.
The tert-butyl carbamate protecting group is generally stable under many Suzuki coupling conditions but can be cleaved under acidic or certain thermal conditions. Interestingly, in some cases, the Boc group has been observed to be hydrolyzed in situ during the Suzuki-Miyaura coupling, which can simplify the synthetic route by eliminating a separate deprotection step[1].
Data Presentation
The following tables summarize quantitative data from representative Suzuki coupling reactions of Boc-protected aminopyrazoles with various boronic acids.
Table 1: Suzuki-Miyaura Coupling of a Boc-Protected Bromopyrazole with Various Boronic Acids [1]
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | p-tolylboronic acid | 4-((3,5-diamino-1H-pyrazol-4-yl)benzoyl)-N-(p-tolyl)benzamide | 85 |
| 2 | benzeneboronic acid | 4-((3,5-diamino-1H-pyrazol-4-yl)benzoyl)-N-phenylbenzamide | 82 |
| 3 | 4-methoxybenzeneboronic acid | 4-((3,5-diamino-1H-pyrazol-4-yl)benzoyl)-N-(4-methoxyphenyl)benzamide | 83 |
| 4 | 2-methylbenzeneboronic acid | 4-((3,5-diamino-1H-pyrazol-4-yl)benzoyl)-N-(o-tolyl)benzamide | 92 |
| 5 | 4-nitrobenzeneboronic acid | 4-((3,5-diamino-1H-pyrazol-4-yl)benzoyl)-N-(4-nitrophenyl)benzamide | 56 |
| 6 | furan-3-ylboronic acid | 4-((3,5-diamino-1H-pyrazol-4-yl)benzoyl)-N-(furan-3-yl)benzamide | 88 |
| 7 | thiophen-3-ylboronic acid | 4-((3,5-diamino-1H-pyrazol-4-yl)benzoyl)-N-(thiophen-3-yl)benzamide | 95 |
Reaction conditions: XPhos Pd G2 (5 mol %), K3PO4 (4 equiv.), (hetero)arylboronic acid (2 equiv.), 1,4-dioxane/water 4:1, 100 °C, 24 h. Note: The Boc group was hydrolyzed under these reaction conditions.[1]
Experimental Protocols
Protocol 1: Synthesis of a Boc-Protected Aminopyrazole
This protocol describes a general method for the Boc protection of an aminopyrazole, which is a prerequisite for its use in subsequent Suzuki coupling reactions.
Materials:
-
Aminopyrazole derivative
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Pyridine or other suitable base
-
Anhydrous Dimethylformamide (DMF) or other suitable solvent
-
Standard laboratory glassware and work-up reagents
Procedure: [1]
-
Dissolve the aminopyrazole (1.0 equiv.) in anhydrous DMF.
-
Add pyridine (2.0 equiv.) to the solution.
-
Slowly add di-tert-butyl dicarbonate (2.0 equiv.) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected aminopyrazole.
Protocol 2: Suzuki-Miyaura Coupling of a Boc-Protected Bromo-Aminopyrazole
This protocol details a general procedure for the Suzuki-Miyaura coupling of a Boc-protected bromo-aminopyrazole with an arylboronic acid.
Materials:
-
Boc-protected bromo-aminopyrazole derivative (1.0 equiv.)
-
Arylboronic acid (2.0 equiv.)
-
XPhos Pd G2 precatalyst (5 mol %)
-
Potassium phosphate (K₃PO₄) (4.0 equiv.)
-
1,4-Dioxane
-
Water
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure: [1]
-
To a Schlenk tube, add the Boc-protected bromo-aminopyrazole (1.0 equiv.), arylboronic acid (2.0 equiv.), XPhos Pd G2 precatalyst (0.05 equiv.), and potassium phosphate (4.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-aminopyrazole derivative.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Boc Deprotection of tert-butyl N-(1H-pyrazol-4-yl)carbamate
Introduction
The tert-butyloxycarbonyl (Boc) group is a prevalent amine-protecting group in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[1] The deprotection of Boc-protected amines is a critical step in the synthesis of many pharmaceuticals and bioactive molecules. This document provides detailed protocols for the deprotection of tert-butyl N-(1H-pyrazol-4-yl)carbamate to yield 4-amino-1H-pyrazole, a valuable building block in medicinal chemistry. The reaction proceeds via an acid-catalyzed cleavage of the carbamate bond. Protonation of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), facilitates the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates to afford the free amine.[2] The resulting 4-amino-1H-pyrazole can be isolated as a free base or as a salt, typically a hydrochloride or trifluoroacetate salt, depending on the workup procedure.[3][4]
Two common and effective methods for the Boc deprotection of this compound are treatment with trifluoroacetic acid in dichloromethane (DCM) and with a solution of hydrogen chloride in dioxane.
Data Presentation
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Reagents | Trifluoroacetic Acid (TFA) | 4M HCl in Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Concentration | 20-50% TFA in DCM (v/v) | 4 M |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 2 hours | 1 - 4 hours |
| Work-up | Evaporation, Trituration | Evaporation, Trituration |
| Product Form | TFA Salt or Free Base | HCl Salt |
| Typical Yield | >90% (general)[5] | >90% (general)[5] |
Experimental Protocols
This protocol describes the removal of the Boc group using a solution of trifluoroacetic acid in dichloromethane, yielding the trifluoroacetate salt of 4-amino-1H-pyrazole, which can then be converted to the free amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 equivalents, or a 20-50% v/v solution in DCM) to the stirred solution.[6]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30 minutes to 2 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6][7]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To isolate the TFA salt: Add cold diethyl ether to the residue to precipitate the product. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
To isolate the free amine: Dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain 4-amino-1H-pyrazole.[7]
This protocol details the use of a commercially available solution of 4M HCl in 1,4-dioxane to yield the hydrochloride salt of 4-amino-1H-pyrazole.[3]
Materials:
-
This compound
-
4M Hydrogen Chloride in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add the 4M HCl in 1,4-dioxane solution (5-10 equivalents) at room temperature.[5]
-
Stir the reaction mixture at room temperature for 1 to 4 hours. Monitor the reaction progress by TLC or LC-MS.[8]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add diethyl ether to the residue to induce precipitation of the hydrochloride salt.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield 4-amino-1H-pyrazole hydrochloride.[5]
Visualizations
Caption: Experimental workflow for Boc deprotection of this compound.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. 4-Ethynyl-1H-pyrazole(57121-49-0) 1H NMR spectrum [chemicalbook.com]
- 2. Boc Deprotection - HCl [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Application of tert-butyl N-(1H-pyrazol-4-yl)carbamate in Fragment-Based Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern medicinal chemistry for the identification of novel lead compounds. This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets. These fragments, typically with molecular weights under 300 Da, often exhibit weak binding affinities but do so with high ligand efficiency—a measure of binding energy per atom. The tert-butyl N-(1H-pyrazol-4-yl)carbamate scaffold is a valuable fragment in this context, offering a unique combination of hydrogen bonding capabilities and a scaffold amenable to synthetic elaboration. The pyrazole ring can act as both a hydrogen bond donor and acceptor, while the Boc-protected amine provides a masked reactive site for future fragment growing or linking strategies. This document provides detailed application notes and experimental protocols for the use of this compound in FBDD campaigns, with a particular focus on the discovery of kinase inhibitors.
Application Notes
The this compound fragment and its derivatives are particularly well-suited for targeting ATP-binding sites in kinases. The pyrazole core can form key hydrogen bond interactions with the hinge region of the kinase, a common feature of many kinase inhibitors. The Boc-protecting group offers several advantages during the initial screening and optimization phases: it enhances solubility, prevents unwanted side reactions of the amine, and can be easily removed to allow for subsequent chemical modifications.
Fragment-based screening campaigns have successfully identified pyrazole-based fragments as starting points for the development of potent and selective inhibitors for various kinases, including Aurora kinases, Fibroblast Growth Factor Receptors (FGFR), and FMS-like Tyrosine Kinase 3 (FLT3). The general workflow involves initial screening to identify binding fragments, followed by structural biology studies (X-ray crystallography or NMR) to determine the binding mode, and subsequent structure-guided optimization to improve potency and selectivity.
Key Characteristics of the Fragment:
| Property | Value | Reference |
| Molecular Weight | 183.21 g/mol | [1][2] |
| Formula | C8H13N3O2 | [1][2] |
| CAS Number | 130106-42-2 | [1][2] |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 2 |
Fragment Optimization Strategies:
Once this compound is identified as a hit, several optimization strategies can be employed:
-
Fragment Growing: This involves adding chemical substituents to the fragment to explore interactions with adjacent pockets of the binding site. For the pyrazole scaffold, this can be achieved by substitution at the N1 position or by deprotection of the amine and subsequent elaboration.
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often leading to a significant increase in affinity.
-
Fragment Merging: If multiple fragments are found to have overlapping binding modes, a new molecule can be designed that incorporates the key interacting features of each fragment.
The following diagram illustrates a typical FBDD workflow:
Quantitative Data Summary
Table 1: Inhibitory Activity of Pyrazole-based Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrazole-4-carboxamide derivative (6k) | Aurora Kinase A | 16.3 | [3][4] |
| Pyrazole-4-carboxamide derivative (6k) | Aurora Kinase B | 20.2 | [3][4] |
| 5-Amino-1H-pyrazole-4-carboxamide derivative (10h) | FGFR1 | 46 | [5][6] |
| 5-Amino-1H-pyrazole-4-carboxamide derivative (10h) | FGFR2 | 41 | [5][6] |
| 5-Amino-1H-pyrazole-4-carboxamide derivative (10h) | FGFR3 | 99 | [5][6] |
| 1H-pyrazole-3-carboxamide derivative (8t) | FLT3 | 0.089 | [6] |
| Quinazoline-based derivative (SP-96) | Aurora Kinase B | 0.316 | [7] |
Table 2: Ligand Efficiency of Representative Pyrazole-based Fragments and Leads
| Compound | Target | IC50 (µM) | Heavy Atom Count | Ligand Efficiency (LE) |
| Pyrazole-benzimidazole fragment | Aurora A | ~100 | ~15-20 | ~0.3 |
| AT9283 (optimized lead) | Aurora A/B | 0.003 | 33 | 0.45 |
Note: Ligand Efficiency (LE) is calculated as: LE = (1.37 * pIC50) / Number of Heavy Atoms. The data for the pyrazole-benzimidazole fragment is an approximation based on typical fragment hits.
Experimental Protocols
The following are generalized protocols for key experiments in an FBDD campaign utilizing this compound.
Protocol 1: NMR-Based Fragment Screening
Objective: To identify fragments that bind to the target protein using 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy.
Materials:
-
15N-labeled target protein (e.g., a kinase domain) in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Fragment library containing this compound, dissolved in d6-DMSO
-
NMR tubes
-
NMR spectrometer equipped with a cryoprobe
Methodology:
-
Protein Preparation: Prepare a 50-100 µM solution of the 15N-labeled target protein in the NMR buffer containing 10% D2O.
-
Reference Spectrum: Acquire a 2D 1H-15N HSQC spectrum of the protein alone. This will serve as the reference spectrum.
-
Fragment Addition: Add a small aliquot of the fragment stock solution (typically a mixture of 5-10 fragments) to the protein sample to a final concentration of 200-500 µM per fragment.
-
HSQC Spectrum Acquisition: Acquire a second 2D 1H-15N HSQC spectrum of the protein-fragment mixture.
-
Data Analysis: Overlay the reference and fragment-mixture spectra. Significant chemical shift perturbations (CSPs) or line broadening of specific amide peaks in the protein spectrum indicate fragment binding.
-
Deconvolution: If a mixture of fragments shows binding, test each fragment individually to identify the specific binder.
-
Affinity Determination: Perform a titration experiment by acquiring a series of 2D 1H-15N HSQC spectra with increasing concentrations of the hit fragment to determine the dissociation constant (Kd).
Protocol 2: X-ray Crystallography for Binding Mode Determination
Objective: To determine the three-dimensional structure of the target protein in complex with the fragment hit to elucidate the binding mode.
Materials:
-
Purified target protein at high concentration (5-10 mg/mL)
-
Crystallization screens and reagents
-
This compound
-
Cryoprotectant
-
X-ray diffraction facility (synchrotron or in-house source)
Methodology:
-
Protein Crystallization: Screen for crystallization conditions of the apo-protein using vapor diffusion (sitting or hanging drop) methods. Optimize the conditions to obtain diffraction-quality crystals.
-
Fragment Soaking: Transfer a protein crystal to a solution containing the fragment (typically 1-10 mM) and cryoprotectant. The soaking time can vary from minutes to hours.
-
Crystal Mounting and Freezing: Mount the soaked crystal in a cryo-loop and flash-freeze it in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data at a synchrotron or in-house X-ray source.
-
Structure Determination: Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a model.
-
Model Building and Refinement: Build the fragment into the observed electron density in the binding site and refine the structure.
-
Binding Mode Analysis: Analyze the refined structure to identify the key interactions between the fragment and the protein.
Signaling Pathway Example: Kinase Inhibition
The following diagram illustrates the general principle of how a pyrazole-based inhibitor, developed from a fragment hit, can block a kinase signaling pathway.
Conclusion
This compound represents a versatile and valuable fragment for FBDD campaigns, particularly in the pursuit of novel kinase inhibitors. Its favorable physicochemical properties, hydrogen bonding potential, and synthetic tractability make it an excellent starting point for hit-to-lead optimization. The application notes and protocols provided herein offer a framework for researchers to effectively utilize this fragment in their drug discovery efforts. Through a systematic approach of screening, structural characterization, and structure-guided design, this pyrazole-based scaffold can be elaborated into potent and selective drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of novel FGFR4 inhibitors through a build-up fragment strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of SP-96, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Substituted Pyrazoles from tert-Butyl N-(1H-pyrazol-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of a diverse range of substituted pyrazoles utilizing the versatile building block, tert-butyl N-(1H-pyrazol-4-yl)carbamate. The protocols detailed herein cover key synthetic transformations including N-alkylation, N-arylation, and various palladium-catalyzed cross-coupling reactions, which are instrumental in the generation of novel chemical entities for drug discovery and development. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, and its functionalization is of paramount importance in medicinal chemistry.
Introduction
Substituted pyrazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. They are key components in many pharmaceuticals, acting as inhibitors for a variety of enzymes, including cyclin-dependent kinases (CDKs) and c-Jun N-terminal kinases (JNKs). The ability to selectively functionalize the pyrazole ring at different positions is crucial for fine-tuning the pharmacological properties of these molecules. This compound serves as an excellent starting material for such endeavors. The Boc-protected amino group at the C4-position allows for a wide range of synthetic manipulations at the pyrazole nitrogens and, following halogenation, at other ring positions, with the option for subsequent deprotection to reveal the 4-aminopyrazole core.
Synthetic Strategies and Protocols
The following sections detail experimental protocols for key transformations of this compound and its derivatives. These protocols are based on established literature procedures and can be adapted to a variety of substrates.
N-Alkylation
N-alkylation of the pyrazole ring is a fundamental step in the diversification of this scaffold. The reaction of this compound with alkyl halides in the presence of a base typically yields a mixture of N1 and N2 isomers. The regioselectivity can be influenced by the choice of base, solvent, and the steric bulk of the alkylating agent.
Experimental Protocol: General Procedure for N-Alkylation
-
To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.1-2.0 eq., e.g., K₂CO₃, Cs₂CO₃, or NaH).
-
Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere (e.g., argon or nitrogen).
-
Add the alkyl halide (1.0-1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at a temperature ranging from room temperature to 80°C for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the regioisomers and obtain the desired N-alkylated product(s).
Quantitative Data for N-Alkylation of Pyrazoles
| Starting Material | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) |
| 4-Nitropyrazole | Various primary and secondary alcohols | PPh₃, DIAD | THF | RT | 12-24 | 1-Alkyl-4-nitropyrazoles | 60-95 |
| Methyl 3-amino-1H-pyrazole-4-carboxylate | Methyl iodide | K₂CO₃ | DMF | RT | 4-12 | N1 and N2-methylated products | 70-85 (mixture) |
| Tautomeric NH-pyrazole | Methyl iodide | KOH | DMF | RT | 18 | Mixture of N1 and N2 isomers (1:5) | 74 |
| Tautomeric NH-pyrazole | Ethyl iodide | KOH | DMF | RT | 18 | Single N-alkylated regioisomer | 87 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
N-Arylation
The introduction of an aryl group at the pyrazole nitrogen is commonly achieved through Buchwald-Hartwig amination or Ullmann condensation. These methods provide access to N-aryl pyrazoles, which are prevalent in many biologically active compounds.
Experimental Protocol: Buchwald-Hartwig N-Arylation
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the aryl halide (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP; 2-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄; 1.5-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add an anhydrous solvent (e.g., toluene, dioxane, or THF) via syringe.
-
Heat the reaction mixture to 80-120°C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Quantitative Data for N-Arylation of Pyrazoles
| Pyrazole Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Iodo-1H-pyrazole | Aryl bromide | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene | 110 | 65-90 |
| 4-Halo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene (MW) | 120 | 85 |
| N-H Heteroarenes | Aryl chlorides | Pd / keYPhos | K₂CO₃ | t-Amyl alcohol | 100 | 70-95 |
Palladium-Catalyzed Cross-Coupling Reactions
For further functionalization, the pyrazole ring can be halogenated (e.g., at the C4 or C5 position) after N-substitution. The resulting halopyrazole can then undergo various palladium-catalyzed cross-coupling reactions.
Workflow for Cross-Coupling Reactions
Caption: General workflow for the synthesis of substituted pyrazoles.
a. Suzuki-Miyaura Coupling
This reaction is a powerful method for forming C-C bonds between a halopyrazole and a boronic acid or ester.
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the N-substituted 4-(Boc-amino)-halopyrazole (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2; 2-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 eq.).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction to 80-120°C for 2-18 hours, or until completion as indicated by TLC or LC-MS.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling of Pyrazoles
| Halopyrazole Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| N-Boc-4-bromopyrrole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 1-Methyl-1H-pyrazol-5-yl boronic acid pinacol ester | 2,4-Dichloro-5-fluoropyrimidine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 42 |
| Bromo-aminopyrazoles | Styryl boronic acids | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O (MW) | 120 | 60-88 |
b. Sonogashira Coupling
This reaction couples a halopyrazole with a terminal alkyne to form an alkynyl-substituted pyrazole.
Experimental Protocol: Sonogashira Coupling
-
To a solution of the N-substituted 4-(Boc-amino)-iodopyrazole (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a suitable solvent (e.g., THF, DMF, or an amine base like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI; 2-10 mol%).
-
If not using an amine solvent, add a base such as triethylamine or diisopropylamine (2.0-3.0 eq.).
-
Degas the mixture and stir under an inert atmosphere at a temperature ranging from room temperature to 80°C.
-
Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Quantitative Data for Sonogashira Coupling of Pyrazoles
| Halopyrazole Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | 80 | 58 |
| 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes | Various alkynes | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | 80-100 | 60-90 |
| Iodopyrazoles | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | 80 | 70-95 |
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Substituted pyrazoles are particularly prominent as inhibitors of various protein kinases involved in cell signaling pathways critical to cancer and other diseases.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. Many pyrazole-based compounds have been developed as potent CDK inhibitors.[1][2][3] For instance, the 3-aminopyrazole scaffold can act as a hinge-binder, forming crucial hydrogen bonds in the ATP-binding pocket of CDKs.
Caption: Simplified CDK signaling pathway and the inhibitory action of pyrazole-based compounds.
c-Jun N-Terminal Kinase (JNK) Inhibition
JNKs are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, and apoptosis. JNK3 is primarily expressed in the brain, making it an attractive target for neurodegenerative diseases.[4][5][6] Aminopyrazole derivatives have been developed as potent and selective JNK3 inhibitors.
Caption: The JNK signaling cascade and its inhibition by aminopyrazole derivatives.
PTEN/Akt Signaling Pathway Modulation
The PTEN/PI3K/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Loss of PTEN function, a tumor suppressor, leads to the hyperactivation of this pathway and is common in many cancers. Some pyrazole-containing compounds have been shown to modulate this pathway, highlighting another avenue for their therapeutic application.
Caption: Overview of the PTEN/Akt signaling pathway and potential modulation by pyrazole compounds.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of substituted pyrazoles. The protocols and data presented here provide a solid foundation for researchers to explore the chemical space around the pyrazole scaffold. The demonstrated utility of these compounds as kinase inhibitors underscores the importance of these synthetic methodologies in the ongoing quest for novel therapeutics. Careful selection of reaction conditions and purification techniques is essential for achieving desired outcomes in terms of yield and purity.
References
- 1. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Carbamates in Shaping Drug-Target Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The carbamate functional group, a versatile structural motif, has become indispensable in modern drug discovery. Its unique physicochemical properties allow it to serve as a bioisostere of the amide bond, enhancing metabolic stability and cell permeability.[1][2][3] Furthermore, the carbamate moiety actively participates in crucial drug-target interactions, primarily through hydrogen bonding and by imposing conformational constraints on the drug molecule, thereby optimizing its binding affinity and selectivity.[1][2][3] This document provides detailed application notes and experimental protocols for researchers engaged in the design and evaluation of carbamate-containing therapeutic agents.
Application Notes
Carbamates as Key Interacting Moieties
The carbamate linkage (-OC(O)N<) offers a rich scaffold for establishing pivotal interactions within a target's binding site. The carbonyl oxygen acts as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor.[1][2] This dual functionality allows carbamates to mimic the hydrogen bonding patterns of peptide bonds, making them excellent substitutes in peptidomimetic drug design.[3] The planar nature of the carbamate group also introduces a degree of rigidity, which can be advantageous in pre-organizing the conformation of a drug molecule for optimal binding, thus reducing the entropic penalty upon association with the target.[1][2]
Carbamates in Prodrug Design
The inherent stability of the carbamate bond can be modulated through chemical modification, making it an ideal linker for prodrug strategies.[4][5] By masking a pharmacologically active hydroxyl or amine group as a carbamate, the drug's solubility, stability, and pharmacokinetic profile can be significantly improved.[4][5] These carbamate prodrugs are designed to be cleaved by specific enzymes (e.g., esterases) or under certain physiological conditions, releasing the active drug at the desired site of action.[5]
Carbamates as Covalent and Reversible Inhibitors
Carbamates are prominently featured in the design of both reversible and irreversible enzyme inhibitors. In many instances, they act as "slow-substrate" or "pseudo-irreversible" inhibitors of serine hydrolases, such as acetylcholinesterase (AChE).[6][7] The carbamate carbonyl is attacked by the active site serine, forming a transiently stable carbamoyl-enzyme intermediate. The rate of hydrolysis of this intermediate determines the duration of inhibition.[7] This mechanism is exploited in drugs for Alzheimer's disease and myasthenia gravis.
Quantitative Data on Carbamate-Target Interactions
The following tables summarize the inhibitory potency of various carbamate-containing compounds against their respective targets, providing a comparative overview for drug design efforts.
| Carbamate Compound | Target Enzyme | IC50 (µM) | Reference |
| Rivastigmine | Acetylcholinesterase (AChE) | >100 | |
| Butyrylcholinesterase (BChE) | - | ||
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | Acetylcholinesterase (AChE) | 38.98 | |
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | Butyrylcholinesterase (BChE) | 1.60 | |
| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | Acetylcholinesterase (AChE) | 46.35 | [8] |
| Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | Butyrylcholinesterase (BChE) | 28.21 | [8] |
| Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | Butyrylcholinesterase (BChE) | 27.38 | [8] |
| Flavonoid Carbamate C3 | Monoacylglycerol lipase | 22.86 | [4] |
| Acetylcholinesterase (AChE) | 61.78 | [4] | |
| Flavonoid Carbamate C5 | Monoacylglycerol lipase | 46.65 | [4] |
| Acetylcholinesterase (AChE) | 89.40 | [4] | |
| Tacrine-Carbamate 6k | Acetylcholinesterase (AChE) | 0.022 | [9] |
| Butyrylcholinesterase (BChE) | 0.017 | [9] | |
| Tacrine-Carbamate 6b | Acetylcholinesterase (AChE) | - | [9] |
| Butyrylcholinesterase (BChE) | - | [9] | |
| Resveratrol-Carbamate 1 | Butyrylcholinesterase (BChE) | 0.12 | [10] |
| Resveratrol-Carbamate 7 | Butyrylcholinesterase (BChE) | 0.38 | [10] |
| Carbamate Analogue | Opioid Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Phenyl carbamate 2d | Kappa | 0.046 | [11] |
| Mu | 0.11 | [11] | |
| Phenyl carbamate 3d | Kappa | 0.051 | [11] |
| Mu | 0.12 | [11] | |
| Carbamate 1c | Mu | - | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize carbamate-drug-target interactions.
Synthesis of Carbamates
Protocol: Synthesis of an O-Aryl Carbamate [1]
This protocol describes a general method for the synthesis of O-aryl carbamates from an isocyanate and a phenol.
Materials:
-
Alkyl isocyanate
-
Phenol derivative
-
Triethylamine
-
Acetonitrile
-
Water
Procedure:
-
Dissolve the phenol (10 mmol) and triethylamine (0.5 g, 5 mmol) in acetonitrile (30 mL) at room temperature with stirring.
-
Add a solution of the alkyl isocyanate (12 mmol) in acetonitrile (5 mL) to the stirred solution.
-
Continue stirring for 90 minutes at room temperature.
-
Quench the reaction by adding 70 mL of water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with water.
-
Dry the product under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure carbamate.
Logical Workflow for Carbamate Synthesis
Caption: A generalized workflow for the synthesis of O-aryl carbamates.
Cholinesterase Inhibition Assay
Protocol: Ellman's Method for AChE/BChE Inhibition [12]
This spectrophotometric assay is widely used to determine the inhibitory potency of compounds against cholinesterases.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) from a commercial source
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffered saline (PBS), pH 8.0
-
Test carbamate compound
-
Known cholinesterase inhibitor (e.g., Donepezil) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test carbamate compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in PBS.
-
Prepare a stock solution of the positive control in the same manner.
-
Prepare a 15 mM stock solution of ATCI or BTCI in deionized water.
-
Prepare a 3 mM stock solution of DTNB in PBS.
-
Prepare a working solution of AChE or BChE (e.g., 0.2 U/mL) in PBS. The optimal enzyme concentration should be determined empirically.
-
-
Assay in 96-well Plate:
-
To each well, add:
-
20 µL of the test compound solution at various concentrations (or vehicle for control wells).
-
20 µL of the enzyme solution (AChE or BChE).
-
-
Mix gently and incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of 3 mM DTNB to each well.
-
Initiate the reaction by adding 10 µL of the appropriate substrate (15 mM ATCI for AChE or 15 mM BTCI for BChE).
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode.
-
Record the absorbance every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cholinesterase Inhibition Assay Workflow
Caption: A workflow diagram for determining cholinesterase inhibition using Ellman's method.
Computational Modeling of Carbamate-Target Interactions
Protocol: Molecular Docking and Molecular Dynamics Simulation [1][2][13]
Computational methods are invaluable for predicting and analyzing the binding modes of carbamate inhibitors.
Software:
-
Molecular docking software (e.g., AutoDock Vina, Glide)
-
Molecular dynamics simulation package (e.g., GROMACS, AMBER)
-
Molecular visualization software (e.g., PyMOL, VMD)
Procedure:
-
Preparation of Receptor and Ligand:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to residues.
-
Generate the 3D structure of the carbamate ligand and optimize its geometry using a suitable force field.
-
-
Molecular Docking:
-
Define the binding site on the receptor, typically based on the location of a known ligand or catalytic residues.
-
Perform docking calculations to predict the binding pose and affinity of the carbamate ligand within the receptor's active site.
-
Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
-
Molecular Dynamics (MD) Simulation:
-
Use the best-ranked docked pose as the starting structure for an MD simulation.
-
Solvate the protein-ligand complex in a water box and add counter-ions to neutralize the system.
-
Perform energy minimization to remove steric clashes.
-
Run a production MD simulation for an appropriate duration (e.g., 100 ns) to observe the dynamic behavior of the complex.
-
-
Analysis of MD Trajectory:
-
Analyze the trajectory to assess the stability of the protein-ligand complex, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
-
Investigate the persistence of key interactions observed in the docking pose.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.
-
Computational Modeling Workflow
Caption: A workflow for computational analysis of carbamate-protein interactions.
Biophysical Characterization of Binding
Protocol: Saturation Transfer Difference (STD) NMR Spectroscopy [13][14][15]
STD-NMR is a powerful technique to identify which parts of a ligand are in close proximity to the protein receptor in solution.
Materials:
-
Protein of interest
-
Carbamate ligand
-
Deuterated buffer (e.g., PBS in D₂O)
-
NMR spectrometer with a cryoprobe
Procedure:
-
Sample Preparation:
-
Prepare a solution of the protein (typically 10-50 µM) in the deuterated buffer.
-
Prepare a stock solution of the carbamate ligand in the same deuterated buffer.
-
The final NMR sample should contain the protein and the ligand at a molar ratio of approximately 1:100.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the ligand alone for reference.
-
Acquire two sets of spectra for the protein-ligand mixture:
-
On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum where no ligand signals are present (e.g., -1.0 ppm or 7.0 ppm).
-
Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm).
-
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
-
Signals that appear in the STD spectrum correspond to the ligand protons that are in close contact with the protein.
-
The relative intensities of the signals in the STD spectrum provide information about the binding epitope of the carbamate ligand.
-
STD-NMR Experimental Logic
Caption: A logical diagram illustrating the steps involved in an STD-NMR experiment.
These application notes and protocols provide a foundational framework for researchers working with carbamate-based compounds. The versatility of the carbamate moiety ensures its continued importance in the design of innovative therapeutics that effectively modulate drug-target interactions.
References
- 1. Radiosynthesis and Evaluation of [11C-Carbonyl]-Labeled Carbamates as Fatty Acid Amide Hydrolase Radiotracers for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] A New Method for Radiosynthesis of 11C-Labeled Carbamate Groups and its Application for a Highly Efficient Synthesis of the Kappa-Opioid Receptor Tracer [11C]GR103545 | Semantic Scholar [semanticscholar.org]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proline-Based Carbamates as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detecting and Characterizing Interactions of Metabolites with Proteins by Saturation Transfer Difference Nuclear Magnetic Resonance (STD NMR) Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. lifechemicals.com [lifechemicals.com]
- 12. Radiosynthesis and evaluation of [¹¹C-carbonyl]-labeled carbamates as fatty acid amide hydrolase radiotracers for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Saturation transfer difference NMR spectroscopy as a technique to investigate protein-carbohydrate interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
Application Notes and Protocols for N-Alkylation of tert-butyl N-(1H-pyrazol-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of tert-butyl N-(1H-pyrazol-4-yl)carbamate, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocols outlined below are based on established methodologies for the N-alkylation of pyrazole derivatives.
The N-alkylation of pyrazoles is a fundamental transformation in medicinal chemistry. However, the reaction on asymmetrically substituted pyrazoles can present challenges in controlling regioselectivity, leading to the formation of both N1 and N2 isomers. The choice of reaction conditions, including the base, solvent, and alkylating agent, can significantly influence the outcome of the reaction.
General Reaction Scheme
The N-alkylation of this compound introduces an alkyl group (R) onto one of the nitrogen atoms of the pyrazole ring, yielding a mixture of N1 and N2 regioisomers.
The Pivotal Role of tert-butyl N-(1H-pyrazol-4-yl)carbamate in the Synthesis of Advanced Agrochemicals
FOR IMMEDIATE RELEASE
Shanghai, China - December 25, 2025 - In the continuous effort to develop more effective and targeted crop protection agents, the strategic use of specialized chemical intermediates is paramount. Among these, tert-butyl N-(1H-pyrazol-4-yl)carbamate has emerged as a crucial building block in the synthesis of a significant class of modern agrochemicals, particularly pyrazole carboxamide fungicides. This compound serves as a protected precursor to 4-amino-1H-pyrazole, a key pharmacophore that forms the core of numerous successful fungicidal products.
The application of this compound streamlines the synthesis of complex agrochemical molecules by masking a reactive amine group, allowing for selective modifications on other parts of the pyrazole ring. The subsequent deprotection step cleanly reveals the 4-amino functionality, ready for coupling with other synthons to produce the final active ingredient. This methodological approach is central to the industrial production of a leading class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).
Application in Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
Pyrazole carboxamide fungicides are a major class of SDHIs, which act by disrupting the fungal mitochondrial respiratory chain.[1][2] By inhibiting the succinate dehydrogenase (Complex II) enzyme, these fungicides effectively block cellular respiration and energy production in pathogenic fungi, leading to their demise.[3][4] This targeted mode of action provides excellent control over a broad spectrum of plant diseases.
Prominent examples of commercial SDHI fungicides that incorporate the pyrazole carboxamide scaffold include Bixafen and Fluxapyroxad.[2][5] The synthesis of these complex molecules relies on the strategic use of intermediates like 4-aminopyrazole, for which this compound is a valuable protected precursor.
Synthetic Protocols
The following protocols outline the key steps in utilizing this compound for the synthesis of pyrazole carboxamide fungicides.
Protocol 1: Deprotection of this compound to yield 4-amino-1H-pyrazole
The removal of the tert-butoxycarbonyl (Boc) protecting group is a critical first step. This is typically achieved under acidic conditions.
Materials and Reagents:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Sodium bicarbonate solution (saturated)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve this compound in a suitable organic solvent such as dichloromethane.
-
Add an excess of the acidic deprotecting agent (e.g., 20-50% TFA in DCM or 4M HCl in dioxane) to the solution at room temperature.[6][7]
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield crude 4-amino-1H-pyrazole, which can be purified further by crystallization or column chromatography if necessary.
Protocol 2: Synthesis of a Pyrazole Carboxamide Fungicide (General Procedure)
The resulting 4-amino-1H-pyrazole is then coupled with a substituted pyrazole carboxylic acid chloride to form the final pyrazole carboxamide. The following is a general procedure representative of the synthesis of SDHI fungicides like Bixafen or Fluxapyroxad.[5][8]
Materials and Reagents:
-
4-amino-1H-pyrazole (from Protocol 1)
-
A substituted 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous organic solvent (e.g., dichloromethane, toluene, or tetrahydrofuran)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-amino-1H-pyrazole and a suitable base in an anhydrous organic solvent.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of the substituted 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride in the same solvent to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield the final pyrazole carboxamide fungicide.
Quantitative Data
The efficiency of these synthetic steps is crucial for industrial production. The following table summarizes typical yield data for the key transformations.
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Boc Deprotection | This compound | 4-amino-1H-pyrazole | >90 |
| Amide Coupling | 4-amino-1H-pyrazole and a pyrazole acid chloride | Pyrazole Carboxamide Fungicide | 80-95 |
Visualizations
The following diagrams illustrate the synthetic workflow and the mode of action of the resulting agrochemicals.
Caption: Synthetic pathway from the protected pyrazole to the final agrochemical.
Caption: Mechanism of action of SDHI fungicides on the fungal respiratory chain.
References
- 1. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. site.caes.uga.edu [site.caes.uga.edu]
- 4. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing tert-Butyl N-(1H-pyrazol-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl N-(1H-pyrazol-4-yl)carbamate is a versatile bifunctional building block ideal for constructing diverse molecular libraries using solid-phase organic synthesis (SPOS). The pyrazole core is a "privileged scaffold" in medicinal chemistry, frequently found in molecules targeting a wide range of biological targets, including protein kinases. The presence of a Boc-protected amine at the 4-position and a reactive N-H group on the pyrazole ring allows for sequential, orthogonal functionalization. This enables the rapid generation of libraries of substituted 4-aminopyrazole derivatives for screening in drug discovery programs.
Solid-phase synthesis offers significant advantages for library construction, including the use of excess reagents to drive reactions to completion, simplified purification through washing of the resin-bound product, and amenability to automation. These application notes provide a representative methodology for the immobilization and subsequent functionalization of this compound on a solid support.
Synthetic Strategy Overview
The proposed strategy involves the initial immobilization of the pyrazole building block onto a solid support, followed by the diversification of the molecule through modification of the 4-amino group, and finally, cleavage from the resin to yield the desired product.
A common and effective method for immobilizing N-H containing heterocycles is the Mitsunobu reaction, which allows for attachment to hydroxyl-functionalized resins such as Wang resin. Following immobilization, the acid-labile tert-butoxycarbonyl (Boc) protecting group can be selectively removed to expose the 4-amino group. This free amine can then be acylated with a variety of carboxylic acids to introduce diversity. The final products are liberated from the resin by treatment with a strong acid, such as trifluoroacetic acid (TFA).
Experimental Protocols
The following protocols outline a general procedure for the solid-phase synthesis of a small library of N-acyl-4-aminopyrazole derivatives.
Protocol 1: Immobilization of this compound on Wang Resin
This protocol describes the attachment of the pyrazole building block to Wang resin via a Mitsunobu reaction.
Materials:
-
Wang Resin (100-200 mesh, ~1.0 mmol/g loading capacity)
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell Wang resin (1.0 g, ~1.0 mmol) in anhydrous THF (10 mL) for 1 hour in a solid-phase synthesis vessel with gentle agitation.
-
Reagent Preparation: In a separate flask, dissolve this compound (3.0 equiv., 3.0 mmol, 591 mg) and PPh₃ (3.0 equiv., 3.0 mmol, 787 mg) in anhydrous THF (15 mL).
-
Loading Reaction: Drain the THF from the swollen resin. Add the solution from step 2 to the resin.
-
Slowly add DIAD (3.0 equiv., 3.0 mmol, 0.59 mL) dropwise to the resin slurry at 0 °C.
-
Allow the reaction to proceed at room temperature for 12-16 hours with gentle agitation.
-
Washing: Drain the reaction mixture and wash the resin sequentially with THF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined by cleaving a small amount of resin and analyzing the product by HPLC, or by using a colorimetric test if a suitable chromophore is introduced.
Protocol 2: Boc Deprotection of Resin-Bound Pyrazole
This protocol details the removal of the Boc protecting group to expose the 4-amino functionality.
Materials:
-
Resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DCM (10 mL) for 30 minutes.
-
Deprotection: Drain the DCM and add a solution of 20-50% TFA in DCM (v/v) (10 mL). Agitate for 30 minutes at room temperature.[1]
-
Washing: Drain the TFA solution and wash the resin with DCM (5 x 10 mL).
-
Neutralization: Wash the resin with a solution of 10% DIPEA in DCM (v/v) (2 x 10 mL) to neutralize the resulting ammonium salt.
-
Final Washing: Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL). The resin is now ready for the coupling step. A Kaiser test can be performed on a small sample of the resin to confirm the presence of a free primary amine.
Protocol 3: Acylation of the Resin-Bound 4-Aminopyrazole
This protocol describes the coupling of a carboxylic acid to the free amine on the solid support.
Materials:
-
Resin from Protocol 2
-
Carboxylic acid (R-COOH) of choice
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or a suitable alternative coupling agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in anhydrous DMF (10 mL) for 30 minutes.
-
Coupling Solution Preparation: In a separate vial, dissolve the carboxylic acid (3.0 equiv.), DIC (3.0 equiv.), and HOBt (3.0 equiv.) in anhydrous DMF.
-
Coupling Reaction: Drain the DMF from the resin and add the coupling solution. Agitate the mixture at room temperature for 4-6 hours.
-
Monitoring: The completion of the reaction can be monitored by performing a Kaiser test on a small resin sample. A negative test (no color change) indicates the absence of free primary amines.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 4: Cleavage of the Final Product from the Resin
This protocol describes the final step of liberating the synthesized N-acyl-4-aminopyrazole from the Wang resin.
Materials:
-
Resin from Protocol 3
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried resin in a reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the resin. Agitate the mixture at room temperature for 2-3 hours.
-
Product Collection: Filter the resin and collect the filtrate into a centrifuge tube. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Add cold diethyl ether (10-fold volume excess) to the filtrate to precipitate the crude product.
-
Isolation: Isolate the precipitated product by centrifugation, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the final product under vacuum.
-
Purification: The crude product can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following table provides representative quantitative data for the solid-phase synthesis of a hypothetical N-acyl-4-aminopyrazole derivative. Actual results may vary depending on the specific substrates and reaction conditions used.
| Parameter | Representative Value | Method of Determination |
| Resin Loading Efficiency | 0.7 - 0.9 mmol/g | Cleavage and HPLC/MS |
| Boc Deprotection Yield | >99% | Qualitative (Kaiser Test) |
| Acylation Yield | 95 - 99% | Qualitative (Kaiser Test) |
| Overall Crude Yield | 70 - 90% | Gravimetric analysis |
| Final Purity (after HPLC) | >95% | HPLC analysis |
Visualizations
Experimental Workflow
Caption: Overall workflow for the solid-phase synthesis of N-acyl-4-aminopyrazoles.
Hypothetical Kinase Signaling Pathway
Caption: A hypothetical kinase cascade targeted by a synthesized pyrazole inhibitor.
References
Application Notes and Protocols for the Functionalization of the Pyrazole Ring on a Carbamate-Protected Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chemical functionalization of pyrazole rings, specifically when protected with a carbamate group, such as the commonly used tert-butoxycarbonyl (Boc) group. The protection of a nitrogen atom within the pyrazole scaffold or an appended amine functionality with a carbamate is a crucial strategy in multi-step organic synthesis, enabling regioselective modification of the pyrazole core. This document outlines key functionalization reactions, including halogenation, nitration, and carbon-carbon bond formation, providing structured data and step-by-step protocols to guide researchers in this area of synthetic chemistry.
Introduction to Carbamate-Protected Pyrazole Functionalization
The pyrazole moiety is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] The use of a carbamate protecting group, such as Boc, offers several advantages in the synthesis of complex pyrazole derivatives. It modulates the reactivity of the pyrazole ring, can direct the regioselectivity of electrophilic substitution, and provides a stable yet readily cleavable protecting group under acidic conditions.[4][5] This allows for the selective functionalization at various positions of the pyrazole ring, which is essential for the development of new pharmaceuticals and functional materials.
Key Functionalization Strategies
Several key synthetic strategies have been developed for the functionalization of carbamate-protected pyrazoles. These include:
-
Electrophilic Halogenation: The introduction of halogen atoms (Br, Cl, I) onto the pyrazole ring, typically at the C4 position, serves as a versatile handle for subsequent cross-coupling reactions.[4][6]
-
Nitration: The introduction of a nitro group, a strong electron-withdrawing group, can significantly alter the electronic properties of the pyrazole ring and can be a precursor for an amino group.[5][7]
-
Metal-Catalyzed Cross-Coupling Reactions: Carbamate-protected pyrazoles, particularly those bearing a halogen, can undergo various palladium, nickel, or copper-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.[8][9][10]
The following sections provide detailed experimental protocols and data for these transformations.
Data Presentation
Table 1: Summary of Halogenation Reactions on Carbamate-Protected Pyrazoles
| Entry | Substrate | Halogenating Agent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | N-Boc-Piperidinyl-Pyrazole | NBS | DMF | 0 to RT | 1 | 4-Bromo-N-Boc-Piperidinyl-Pyrazole | Not specified | [4] |
| 2 | 3-Aryl-1H-pyrazol-5-amine | NBS | DMSO | RT | 12 | 4-Bromo-3-aryl-1H-pyrazol-5-amine | 95 | [6] |
| 3 | 3-Aryl-1H-pyrazol-5-amine | NCS | DMSO | RT | 12 | 4-Chloro-3-aryl-1H-pyrazol-5-amine | 85 | [6] |
| 4 | 3-Aryl-1H-pyrazol-5-amine | NIS | DMSO | RT | 12 | 4-Iodo-3-aryl-1H-pyrazol-5-amine | 92 | [6] |
Table 2: Summary of Nitration Reactions on Carbamate-Protected Pyrazoles
| Entry | Substrate | Nitrating Agent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | N-Boc-Pyrazole | HNO₃ / H₂SO₄ | - | 0 to 50 | 1.5 | 4-Nitro-N-Boc-Pyrazole | Not specified | [5] |
| 2 | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | fuming HNO₃ / Ac₂O | - | 0 to RT | 4 | 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole | 85 | [11] |
Table 3: Summary of a Nickel-Catalyzed C-N Cross-Coupling Reaction
| Entry | Pyrazole Nucleophile | Aryl Chloride | Base | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Reference |
| 1 | 3-Aminopyrazole | 4-Chlorotoluene | DBU/NaTFA | 1,4-Dioxane | 80 | 18 | 85 | [9] |
Experimental Protocols
Protocol 1: N-Boc Protection of a Pyrazole Derivative
This protocol describes the protection of a secondary amine on a piperidine ring attached to a pyrazole scaffold using di-tert-butyl dicarbonate (Boc)₂O.[4]
Materials:
-
Pyrazole heterocycle (e.g., 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine) (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq)
-
Triethylamine (TEA) (1.05 eq)
-
Dichloromethane (DCM)
Procedure:
-
Suspend the pyrazole heterocycle (1.0 eq) in dichloromethane (DCM).
-
Separately, prepare a solution of (Boc)₂O (1.05 eq) in DCM.
-
Slowly add the (Boc)₂O solution to the stirred pyrazole suspension at room temperature.
-
Add triethylamine (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its completion by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic phase sequentially with 2 M hydrochloric acid, saturated sodium bicarbonate solution, water, and saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc-protected pyrazole.
Protocol 2: Electrophilic Bromination of an N-Boc-Protected Pyrazole
This protocol details the regioselective bromination of an N-Boc-protected pyrazole at the C4 position using N-bromosuccinimide (NBS).[4]
Materials:
-
N-Boc-protected pyrazole (1.0 eq)
-
N-bromosuccinimide (NBS) (1.1 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Boc-protected pyrazole (1.0 eq) in dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.1 eq) in small portions over 20 minutes, maintaining the temperature at 0 °C.
-
Continue stirring at 0 °C for an additional 30 minutes.
-
Allow the reaction to warm to room temperature and monitor for completion by TLC.
-
Once complete, partition the reaction mixture between diethyl ether and water for work-up.
Protocol 3: Nitration of an N-Boc-Protected Pyrazole
This protocol describes the nitration of an N-Boc-protected pyrazole at the C4 position.[5]
Materials:
-
N-Boc-protected pyrazole (1.0 eq)
-
Fuming nitric acid (1.05 eq)
-
Concentrated sulfuric acid (2.1 eq)
Procedure:
-
Prepare a nitrating mixture by carefully adding fuming nitric acid (1.05 eq) to concentrated sulfuric acid (2.1 eq) at 0 °C.
-
Slowly add the N-Boc-protected pyrazole (1.0 eq) to the cooled nitrating mixture.
-
After the addition is complete, raise the temperature to 50 °C and maintain for 1.5 hours.
-
Carefully pour the reaction mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the 4-nitro-N-Boc-pyrazole.
Visualizations
Caption: General workflow for the functionalization of pyrazoles using a carbamate protecting group strategy.
Caption: Simplified reaction pathway for the electrophilic halogenation of an N-Boc-protected pyrazole.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. researchgate.net [researchgate.net]
- 8. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 11. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl N-(1H-pyrazol-4-yl)carbamate
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl N-(1H-pyrazol-4-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method for synthesizing this compound is through the Boc-protection of 4-amino-1H-pyrazole. This reaction typically involves treating the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base and solvent.[1][2]
Q2: Why is Boc protection a preferred method for amines like 4-amino-1H-pyrazole?
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to several advantages:
-
Stability: The resulting carbamate is stable under a wide range of nucleophilic and basic conditions.[3]
-
Mild Deprotection: The Boc group can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), which is often compatible with other functional groups in the molecule.[4]
-
High Yields: The protection reaction generally proceeds with high yields and selectivity when optimized.[1]
Q3: What are the key reagents involved in this synthesis?
The key reagents are:
-
Starting Material: 4-amino-1H-pyrazole
-
Protecting Agent: Di-tert-butyl dicarbonate ((Boc)₂O)
-
Base: A non-nucleophilic base such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium hydroxide (NaOH) is often used to neutralize the acid formed during the reaction.[1]
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly employed.[1]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, such as low yield, incomplete reactions, and purification challenges.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps & Recommendations |
| Poor Quality Starting Material | 1. Verify Purity: Confirm the purity of 4-amino-1H-pyrazole using techniques like NMR or melting point analysis. Impurities can interfere with the reaction. 2. Proper Storage: Ensure the starting material has been stored under appropriate conditions to prevent degradation. |
| Incorrect Reaction Conditions | 1. Base Selection: The choice of base is critical. For weakly nucleophilic amines, a stronger base might be necessary. However, excessively strong bases can lead to side reactions. Triethylamine is a common starting point.[1] 2. Temperature Control: The reaction is often run at 0 °C initially and then allowed to warm to room temperature.[1] Gentle heating (e.g., to 40°C) might be necessary for sluggish reactions, but monitor for potential degradation.[5] 3. Solvent Effects: Alcoholic solvents like methanol have been reported to significantly accelerate the rate of Boc protection for some aromatic amines, even without a base.[6] Consider this as an alternative to aprotic solvents. |
| Reagent Stoichiometry | 1. (Boc)₂O Amount: Use a slight excess (e.g., 1.1-1.2 equivalents) of (Boc)₂O to ensure the reaction goes to completion. A large excess should be avoided as it can complicate purification. 2. Base Amount: At least one equivalent of base is required to neutralize the generated acid. |
| Reaction Time | 1. Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. The reaction may require several hours to overnight for completion.[7] |
Problem 2: Presence of Multiple Products or Impurities
| Potential Cause | Troubleshooting Steps & Recommendations |
| Di-Boc Protected Product | The formation of a di-Boc product, where both a pyrazole ring nitrogen and the exocyclic amine are protected, can occur.[8] 1. Control Stoichiometry: Carefully control the amount of (Boc)₂O used. 2. Reaction Temperature: Running the reaction at lower temperatures can improve selectivity for the desired mono-protected product. |
| Side Reactions | 1. Urea Formation: Isocyanate impurities in the starting materials or generated in situ can lead to urea byproducts. Ensure high-purity reagents. 2. Overalkylation: While less common with Boc protection, ensure that reaction conditions are not promoting unwanted alkylation. |
| Incomplete Work-up | 1. Aqueous Wash: A standard work-up involves washing the organic layer with a mild acid (e.g., 1M HCl) to remove the base, followed by brine.[1] 2. Hydrolysis of Excess (Boc)₂O: Ensure that any unreacted (Boc)₂O is hydrolyzed during the work-up. |
Problem 3: Difficulty with Product Purification
| Potential Cause | Troubleshooting Steps & Recommendations |
| Similar Polarity of Product & Impurities | 1. Column Chromatography: This is the most effective method for purification. Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to achieve optimal separation. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
| Product Solubility | The product has some solubility in water, which can lead to loss during the aqueous work-up.[7] 1. Minimize Water: Use a limited amount of water during the initial wash steps.[7] 2. Back-Extraction: If significant product loss is suspected, back-extract the aqueous layers with the organic solvent. |
Experimental Workflow & Protocols
Below is a generalized experimental protocol for the Boc protection of 4-amino-1H-pyrazole.
General Protocol for Boc Protection
-
Reaction Setup: To a stirred solution of 4-amino-1H-pyrazole (1.0 eq.) in a suitable solvent (e.g., DCM or THF) at 0 °C, add a base such as triethylamine (1.1 eq.).
-
Addition of (Boc)₂O: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in the same solvent dropwise to the reaction mixture.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-16 hours. Monitor the reaction progress by TLC.[1]
-
Work-up: Once the reaction is complete, dilute the mixture with the organic solvent. Wash the solution sequentially with 1 M aqueous HCl and brine.[1]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
The following diagram illustrates the general workflow for the synthesis and purification process.
This next diagram provides a logical troubleshooting guide for addressing low yield issues.
References
- 1. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in Pyrazole Functionalization
Welcome to the Technical Support Center for pyrazole functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common side reactions encountered during the synthesis and modification of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in pyrazole functionalization?
The primary challenges in pyrazole functionalization revolve around controlling regioselectivity. For unsymmetrical pyrazoles, reactions such as N-alkylation and N-arylation can occur at either of the two nitrogen atoms (N1 and N2), often leading to difficult-to-separate isomeric mixtures. Similarly, C-H functionalization requires precise control to target a specific carbon atom on the pyrazole ring (C3, C4, or C5) while avoiding unwanted reactions at the nitrogen atoms. Halogenation reactions can also present challenges in controlling the extent of halogenation, with risks of di- or poly-halogenation.
Q2: How do steric and electronic effects influence regioselectivity in pyrazole functionalization?
Steric and electronic effects are critical in directing the outcome of pyrazole functionalization reactions.
-
Steric Hindrance: Bulky substituents on the pyrazole ring will generally direct incoming reagents to the less sterically hindered positions. For instance, in N-alkylation, the alkyl group will preferentially attach to the nitrogen atom with more space.
-
Electronic Effects: The electron density at each position of the pyrazole ring, which is influenced by the existing substituents, plays a crucial role. Electron-withdrawing groups can decrease the nucleophilicity of a nearby nitrogen atom, while electron-donating groups can increase it. In C-H functionalization, the inherent electron-richness of the C4 position makes it a common site for electrophilic attack.
Troubleshooting Guides
N-Alkylation: Poor Regioselectivity
Problem: My N-alkylation of an unsymmetrical pyrazole is producing a mixture of N1 and N2 regioisomers, and the separation is challenging. How can I improve the selectivity?
Solution: Achieving high regioselectivity in N-alkylation often requires careful optimization of reaction conditions. Consider the following factors:
-
Choice of Base: The base can have a significant impact on the regioselectivity. While common bases like potassium carbonate (K₂CO₃) are effective, stronger bases like sodium hydride (NaH) can sometimes offer superior selectivity by favoring the formation of one pyrazolide anion over the other.[1]
-
Solvent Effects: The polarity and nature of the solvent are critical. Polar aprotic solvents such as DMF and DMSO are often good starting points.[2] For certain substrates, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[3][4]
-
Steric Hindrance: The steric bulk of both the substituents on the pyrazole ring and the alkylating agent can be exploited to favor the less sterically hindered nitrogen atom. Using a bulkier alkylating agent can enhance selectivity for the more accessible nitrogen.[5]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction. Experimenting with different temperatures may improve the isomeric ratio.
Quantitative Data Summary: Effect of Solvent and Base on N-Alkylation Regioselectivity
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Yield (%) | Reference |
| 3-Phenylpyrazole | Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | Mixture | - | [1] |
| 3-Phenylpyrazole | Ethyl Bromoacetate | NaH | DME/MeCN | 5-regioisomer | - | [1] |
| 3-(trifluoromethyl)pyrazole | Ethyl Iodoacetate | K₂CO₃ | MeCN | 1:1 | - | [1] |
| 3-Methyl-5-phenylpyrazole | Phenethyl trichloroacetimidate | CSA | CH₂Cl₂ | 2.5:1 | 56 | [6] |
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA | CH₂Cl₂ | - | 75 | [6] |
| Various 3-substituted pyrazoles | α-halomethylsilanes | KHMDS | DMSO | 92:8 to >99:1 | Good | [5] |
Experimental Protocol: Regioselective N1-Alkylation of 3-Substituted Pyrazoles
This protocol describes a general procedure for the regioselective N1-alkylation of 3-substituted pyrazoles using potassium carbonate in DMSO.[2]
-
To a solution of the 3-substituted pyrazole (1.0 equiv) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 equiv).
-
Add the desired alkylating agent (1.1 equiv) to the mixture.
-
Stir the reaction at the appropriate temperature (e.g., room temperature or heated) and monitor its progress by TLC or LC-MS.
-
After completion, pour the reaction mixture into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationship: Troubleshooting Poor N-Alkylation Regioselectivity
Caption: A logical workflow for troubleshooting poor regioselectivity in pyrazole N-alkylation.
N-Arylation: Side Reactions and Low Yield
Problem: My copper-catalyzed or Buchwald-Hartwig N-arylation of a pyrazole is giving low yields and/or side products. What are the likely causes and how can I address them?
Solution: Low yields and side reactions in N-arylation can arise from catalyst deactivation, suboptimal ligand choice, or competing reaction pathways.
-
Copper-Catalyzed N-Arylation:
-
Ligand Choice: The choice of ligand is crucial for stabilizing the copper catalyst and promoting the desired C-N bond formation. Diamine ligands are commonly effective.[7][8][9][10]
-
Base and Solvent: The base and solvent system must be carefully selected. Common bases include K₃PO₄ and Cs₂CO₃, while solvents like dioxane and toluene are often employed.[7][8][9][10]
-
Side Reactions: Potential side reactions include O-arylation if hydroxyl groups are present, or dehalogenation of the aryl halide.
-
-
Buchwald-Hartwig N-Arylation:
-
Ligand Selection: The choice of phosphine ligand is critical for the success of the reaction and can influence the rate and selectivity.
-
β-Hydride Elimination: A potential side reaction is β-hydride elimination from the amido-palladium intermediate, which leads to the formation of a hydrodehalogenated arene and an imine.[11] This can be minimized by the appropriate choice of ligand and reaction conditions.
-
Catalyst Inhibition: The product itself can sometimes act as a ligand for the palladium catalyst, leading to catalyst inhibition and incomplete conversion.
-
Experimental Protocol: Copper-Diamine-Catalyzed N-Arylation of Pyrazoles
This protocol provides a general method for the N-arylation of pyrazoles using a copper-diamine catalyst system.[7][8][9][10]
-
To a reaction vessel, add CuI (5-10 mol%), the pyrazole (1.0 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the aryl halide (1.2 equiv), the diamine ligand (10-20 mol%), and the anhydrous solvent (e.g., dioxane) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
C-H Functionalization: Regioselectivity and N-Functionalization
Problem: I am attempting a C-H functionalization of my pyrazole, but I am getting a mixture of isomers or observing N-functionalization as the major side reaction.
Solution: Directing C-H functionalization to a specific carbon atom while avoiding competing N-functionalization is a significant challenge.
-
Protecting Groups: To prevent N-functionalization, it is often necessary to protect the pyrazole nitrogen(s). A variety of protecting groups can be employed, which can be removed after the C-H functionalization step.
-
Directing Groups: The use of a directing group can help to achieve regioselectivity in C-H functionalization. The directing group is typically installed at the N1 position and coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond (usually at C5).
-
Catalyst and Ligand System: The choice of the transition metal catalyst (often palladium) and the ligand is critical for achieving the desired reactivity and selectivity.
Experimental Protocol: Palladium-Catalyzed C-3 Arylation of Pyrazoles
This protocol describes a general procedure for the C-3 arylation of pyrazoles.[12]
-
To a sealed tube, add Pd(OAc)₂ (0.025 mmol), 1,10-phenanthroline (0.025 mmol), Cs₂CO₃ (0.25 mmol), the aryl halide (0.25 mmol), the pyrazole derivative (0.25 mmol), and toluene (1 mL).
-
Cap the tube and stir the mixture at 160 °C for 48–72 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a short pad of Celite, wash with ethyl acetate, and concentrate the filtrate in vacuo.
-
Purify the resulting residue by preparative thin-layer chromatography (PTLC).
Signaling Pathway: Controlling C-H vs. N-Functionalization
Caption: A diagram illustrating the strategic choice of N-protection to favor C-H functionalization over N-functionalization.
Halogenation: Over-halogenation and Side-Chain Reactions
Problem: My halogenation reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is resulting in di-halogenated products, or I'm observing halogenation on a side-chain.
Solution: Controlling the stoichiometry and reaction conditions is key to avoiding over-halogenation and other side reactions.
-
Stoichiometry: Carefully control the molar equivalents of the halogenating agent. Using a slight excess may be necessary for full conversion, but a large excess will likely lead to di- or poly-halogenation.
-
Reaction Temperature: Halogenation reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and improve selectivity.[13]
-
Solvent Choice: The choice of solvent can influence the reactivity of the halogenating agent.
-
Radical Initiators: For side-chain halogenation (e.g., benzylic or allylic positions), the reaction often proceeds through a radical mechanism, which can be initiated by light or a radical initiator. To avoid this, run the reaction in the dark and without a radical initiator if you are targeting halogenation of the pyrazole ring.
-
Substituent Effects: Electron-donating groups on the pyrazole ring can activate it towards electrophilic halogenation, potentially increasing the risk of over-halogenation.[14]
Quantitative Data Summary: Yields in Pyrazole Halogenation
| Pyrazole Substrate | Halogenating Agent | Product(s) | Yield (%) | Reference |
| N-alkylpyrazoles with electron-donating groups | Electrochemical Bromination | Dihalo derivatives formed | Increased yields | [14] |
| N-alkylpyrazoles with electron-withdrawing groups | Electrochemical Bromination | Dihalo derivatives suppressed | - | [14] |
| 3-aryl-1H-pyrazol-5-amines | NBS/NIS in DMSO | 4-halogenated products | Moderate to excellent | [15] |
| 1-phenyl-3,5-dimethyl-1H-pyrazole | NCS | Complex mixture of side-chain halogenated compounds | - | [16] |
| 1,3-diketones + arylhydrazines | N-bromosaccharin | 4-bromopyrazoles | High | [17] |
Experimental Protocol: Bromination of a Pyrazole using NBS
This protocol provides a general method for the bromination of a pyrazole at the 4-position using N-bromosuccinimide.[18]
-
In a round-bottom flask, dissolve the pyrazole substrate (1.0 equiv) in a suitable solvent (e.g., DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.1 equiv) portion-wise over a period of 20 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for an additional 30 minutes.
-
Allow the reaction to warm to room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate.
-
Purify the crude product by column chromatography.
Experimental Workflow: Halogenation of Pyrazole
Caption: A step-by-step experimental workflow for the halogenation of a pyrazole using NBS.
References
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Chlorosuccinimide (NCS) [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. beilstein-archives.org [beilstein-archives.org]
- 16. researchgate.net [researchgate.net]
- 17. scielo.org.mx [scielo.org.mx]
- 18. books.rsc.org [books.rsc.org]
optimization of reaction conditions for Boc-protection of 4-aminopyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction conditions for the Boc-protection of 4-aminopyrazole. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Boc-protection of 4-aminopyrazole.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no reaction | Insufficiently activated amine. | For weakly nucleophilic aminopyrazoles, consider using a stronger base or heating the reaction.[1] Alcoholic solvents like methanol can also enhance the reaction rate for aromatic amines.[1] |
| Poor solubility of starting material. | If the 4-aminopyrazole has poor solubility in common organic solvents, consider aqueous basic conditions which may improve solubility.[2] | |
| Formation of multiple products (regioisomers) | Non-selective reaction conditions. | The Boc group can react with the exocyclic amino group or the ring nitrogens.[3][4] To favor N1-protection on the pyrazole ring, consider a two-step silylation method or a biphasic system with a strong base. |
| Formation of di-Boc protected product | Use of excess Boc₂O and/or a highly activating base. | Carefully control the stoichiometry of di-tert-butyl dicarbonate (Boc₂O). Using pyridine as a solvent can sometimes lead to a mixture of mono- and di-Boc protected derivatives.[4] |
| Difficulty in purifying the desired product | Similar polarity of regioisomers. | Purification of isomers can be challenging.[3] Careful column chromatography on silica gel is often required. Consider derivatization of the crude mixture to facilitate separation if direct purification is unsuccessful. |
| Low yield of the desired product | Suboptimal reaction conditions (base, solvent, temperature). | Systematically screen different bases (e.g., NaOH, KOH, DIPEA, DMAP), solvents (e.g., CH₂Cl₂, MeCN, DMF, pyridine), and temperatures to optimize the yield for your specific 4-aminopyrazole derivative.[4][5] |
| Hydrolysis of the Boc group during workup | Accidental exposure to acidic conditions. | The Boc group is acid-labile.[6][7] Ensure that the workup and purification steps are performed under neutral or basic conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the Boc-protection of 4-aminopyrazole?
The most common challenges include controlling regioselectivity, avoiding the formation of di-Boc byproducts, and achieving high yields, particularly with substituted or less reactive 4-aminopyrazole derivatives.[3][4] Purification of the resulting regioisomers can also be difficult.[3]
Q2: How can I achieve selective N1-protection of the pyrazole ring?
Two effective methods for selective N1-protection of the pyrazole ring have been reported:
-
Method A (Silylation): This involves a two-step process where the aminopyrazole is first treated with hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl) to form a silylated intermediate, which then reacts with Boc₂O.
-
Method B (Biphasic Conditions): This method uses a biphasic system of dichloromethane (CH₂Cl₂) and aqueous potassium hydroxide (KOH) with Boc₂O.
Q3: What is the role of the base in the Boc-protection reaction?
The base plays a crucial role in deprotonating the pyrazole ring nitrogen or the exocyclic amino group, thereby increasing its nucleophilicity to attack the Boc₂O electrophile. The choice of base can significantly influence the reaction's regioselectivity and yield.[4][6]
Q4: Can I use 4-dimethylaminopyridine (DMAP) as a catalyst?
Yes, DMAP can be used as a catalyst, often in conjunction with a milder base like N,N-diisopropylethylamine (DIPEA).[5] However, be aware that DMAP is a potent catalyst and may increase the formation of di-Boc byproducts if not used judiciously.
Q5: What are the typical reaction conditions for Boc-protection?
Reaction conditions can vary widely. Common solvents include dichloromethane, acetonitrile, tetrahydrofuran, and dimethylformamide.[4][5] The reaction is often carried out at room temperature, but heating may be necessary for less reactive substrates.[1][6] Reaction times can range from a few hours to overnight.
Experimental Protocols
Protocol 1: Selective N1-Boc Protection using Biphasic Conditions (Method B)
-
Dissolve the 4-aminopyrazole (10 mmol) in dichloromethane (80 ml).
-
To the vigorously stirred solution, add 4.5 N aqueous potassium hydroxide solution (80 mmol).
-
Add a solution of di-tert-butyl dicarbonate (10.5 mmol) in dichloromethane (10 ml).
-
Stir the mixture vigorously at room temperature for 1.5 hours.
-
Separate the organic phase, wash with water and brine, and dry over sodium sulfate (Na₂SO₄).
-
Filter, evaporate the solvent, and purify the residue by column chromatography on silica gel.
Protocol 2: Boc Protection using DIPEA and DMAP [5]
-
Dissolve the substituted pyrazole (1 mmol) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) (1 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
After 15 minutes, add di-tert-butyl dicarbonate (Boc₂O) (1 mmol).
-
Stir the reaction at room temperature for 2 hours, monitoring by TLC until the starting material disappears.
-
Evaporate the dichloromethane and purify the crude product by column chromatography.
Quantitative Data Summary
Table 1: Comparison of Methods for Selective N1-Boc Protection of Aminopyrazoles
| Starting Material | Method | Product(s) | Yield (%) |
| 5-Aminopyrazole | Method A (Silylation) | N1-Boc-5-aminopyrazole | 65 |
| N1-Boc-3-aminopyrazole | 12 | ||
| Method B (Biphasic) | N1-Boc-5-aminopyrazole | 75 | |
| N1-Boc-3-aminopyrazole | 15 | ||
| Bicyclic Aminopyrazole | Method A (Silylation) | N1-Boc-5-aminopyrazole derivative | 70 |
| N1-Boc-3-aminopyrazole derivative | 12 | ||
| Method B (Biphasic) | N1-Boc-5-aminopyrazole derivative | 73 | |
| N1-Boc-3-aminopyrazole derivative | 13 |
Workflow for Optimization of Boc-Protection
Caption: Workflow for optimizing Boc-protection of 4-aminopyrazole.
References
Technical Support Center: Purification of tert-butyl N-(1H-pyrazol-4-yl)carbamate
Welcome to the technical support center for the purification of tert-butyl N-(1H-pyrazol-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The primary impurities often arise from the Boc-protection step of 4-aminopyrazole. These can include:
-
Unreacted 4-aminopyrazole: Incomplete reaction can lead to the presence of the starting material.
-
Di-Boc protected pyrazole: Over-reaction or harsh conditions can lead to the formation of a di-Boc derivative where a second Boc group is attached to the pyrazole ring nitrogen.[1]
-
Isocyanate and urea derivatives: Side reactions, particularly when a base is used, can sometimes lead to the formation of isocyanates or urea-type byproducts.[1][2]
-
Residual di-tert-butyl dicarbonate (Boc₂O): Excess reagent from the protection step may remain.
-
Byproducts from Boc₂O decomposition: tert-Butanol is a common byproduct.
Q2: My purification by column chromatography is not giving a clean separation. What are the likely causes?
A2: Several factors can contribute to poor separation during column chromatography:
-
Inappropriate solvent system: The polarity of the eluent may not be optimal for separating the desired product from impurities.
-
Co-elution of impurities: Some side products may have similar polarity to the target compound, making separation difficult.
-
Compound instability on silica gel: While generally stable, prolonged exposure to the acidic nature of silica gel can potentially lead to some degradation of acid-sensitive compounds.
-
Improper column packing or loading: An improperly packed column or overloading the column with crude product can lead to band broadening and poor resolution.
Q3: I am having trouble crystallizing my product. It keeps "oiling out". What can I do?
A3: "Oiling out" is a common issue with Boc-protected compounds.[3] Here are some troubleshooting steps:
-
Ensure complete removal of residual solvents: Trace amounts of reaction solvents can inhibit crystallization. Dry your crude product thoroughly under high vacuum.
-
Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. This can often induce solidification.[4]
-
Use a seed crystal: If you have a small amount of pure, solid product, adding a seed crystal to the supersaturated solution can initiate crystallization.[5]
-
Slow cooling: Allow the solution to cool to room temperature slowly, followed by further cooling in a refrigerator or ice bath.
-
Experiment with different solvent systems: The choice of solvent is critical. A good solvent system for recrystallization is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Q4: How can I visualize this compound on a TLC plate?
A4: Since the compound may not be strongly UV-active, chemical staining is often necessary for visualization on a TLC plate. Effective stains include:
-
Potassium permanganate (KMnO₄) stain: This stain is effective for visualizing compounds with functional groups that can be oxidized, such as the carbamate.
-
Ceric ammonium molybdate (CAM) stain: This is another general-purpose stain that can be effective.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield after purification | Incomplete reaction during Boc protection. | Optimize reaction conditions (time, temperature, stoichiometry of Boc₂O). |
| Product loss during workup and extraction. | Ensure proper pH adjustment during extraction; use a suitable extraction solvent. | |
| Degradation of the product on silica gel. | Minimize the time the compound spends on the column; consider using a less acidic stationary phase like neutral alumina. | |
| Multiple spots on TLC after column chromatography | Co-eluting impurities. | Optimize the mobile phase by trying different solvent mixtures and gradients. A common starting point is a mixture of ethyl acetate and hexane.[6] |
| Overloading of the column. | Use a larger column or reduce the amount of crude material loaded. | |
| Product appears as a persistent oil | Presence of impurities. | Re-purify by column chromatography. |
| Hygroscopic nature of the product. | Ensure all solvents are dry and handle the product under an inert atmosphere if necessary.[4] | |
| Inherent property of the compound. | If pure, try dissolving in a minimal amount of a good solvent and precipitating with a poor solvent.[7] | |
| Formation of di-Boc side product | Excess Boc₂O and/or prolonged reaction time. | Use a stoichiometric amount of Boc₂O and monitor the reaction closely by TLC. |
| Use of a strong base. | Consider running the reaction without a base or using a milder base. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
1. Preparation of the Mobile Phase:
-
Based on preliminary TLC analysis of the crude material, prepare a suitable mobile phase. A common starting point is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).[6] Prepare a sufficient volume to pack and run the column.
2. Column Packing:
-
Select a glass column of an appropriate size based on the amount of crude material.
-
Prepare a slurry of silica gel (230-400 mesh) in the mobile phase.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and air-free packing.
-
Drain the excess solvent until the solvent level is just above the top of the silica gel bed.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane if necessary.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the level is just at the top of the silica.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure to begin the elution process.
-
Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product.
5. Product Isolation:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying the product if it is obtained as a solid or can be solidified from an oil.
1. Solvent Selection:
-
Experiment with small amounts of the crude product to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for similar compounds include n-hexane[8] or mixtures like ethyl acetate/hexane.
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen "good" solvent and heat the mixture gently with stirring until the solid is completely dissolved.
3. Crystallization:
-
If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Then add a few drops of the "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For better crystal formation, you can then place the flask in an ice bath or a refrigerator.
4. Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. repository.uwl.ac.uk [repository.uwl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
preventing decomposition of tert-butyl N-(1H-pyrazol-4-yl)carbamate during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the decomposition of tert-butyl N-(1H-pyrazol-4-yl)carbamate during chemical reactions. Our goal is to equip you with the knowledge to anticipate and prevent unwanted side reactions, ensuring the integrity of your synthetic routes.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My Boc-protected pyrazole is decomposing during a Suzuki-Miyaura coupling reaction. What is the likely cause and how can I prevent it?
A1: Decomposition of this compound during Suzuki-Miyaura coupling is often due to the basic reaction conditions required for the catalytic cycle. While the Boc group is generally stable to many bases, certain conditions, particularly the combination of base, solvent, and temperature, can lead to its cleavage.
A common cause of decomposition is the use of strong inorganic bases like potassium phosphate (K₃PO₄) at elevated temperatures. The basicity of the medium can facilitate the hydrolysis of the carbamate, leading to the unprotected 4-aminopyrazole. This side reaction not only consumes your starting material but can also lead to the formation of undesired byproducts.
Troubleshooting Steps:
-
Choice of Base: Opt for a milder base. While strong bases are often used to facilitate transmetalation, they can be detrimental to the Boc group. Consider screening weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Organic bases can also be an alternative, but their compatibility with the specific reaction should be verified.
-
Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of Boc deprotection. If the reaction is sluggish at lower temperatures, consider a longer reaction time or a more active palladium catalyst/ligand system that can operate efficiently at milder temperatures.
-
Solvent System: The choice of solvent can influence the basicity of the medium and the stability of the Boc group. Aprotic solvents are generally preferred. If an aqueous co-solvent is necessary, minimizing its proportion may help.
-
Slow Addition: In some cases, slow addition of the base to the reaction mixture can help to maintain a lower instantaneous concentration, thereby minimizing the decomposition of the Boc-protected substrate.
Q2: I am planning a reaction that involves heating my Boc-protected pyrazole. At what temperature does it become unstable?
A2: The thermal stability of this compound is an important consideration. While the Boc group is known to be thermally labile, the exact temperature for decomposition can vary depending on the solvent and the presence of other reagents. In general, thermal decomposition of Boc-protected amines can begin at temperatures around 150°C, with more rapid decomposition occurring at higher temperatures. The primary byproducts of thermal decomposition are the free amine, carbon dioxide, and isobutylene.
If your reaction requires high temperatures, it is advisable to first determine the thermal stability of your specific substrate under the planned reaction conditions on a small scale. If decomposition is observed, alternative synthetic strategies or protecting groups that are more thermally robust may be necessary.
Q3: How stable is this compound to common oxidizing and reducing agents?
A3: The stability of the Boc group to oxidizing and reducing agents is generally good, making it a versatile protecting group.
-
Oxidizing Agents: The Boc group is typically stable to a wide range of common oxidizing agents. However, very strong oxidants under harsh conditions should be used with caution, and a small-scale test reaction is always recommended.
-
Reducing Agents: The Boc group is stable to catalytic hydrogenation (e.g., H₂/Pd-C) and hydride reagents like sodium borohydride (NaBH₄). However, some specific reagents and conditions can lead to its cleavage. For instance, a method for the selective deprotection of N-Boc-pyrazoles using NaBH₄ in ethanol has been reported, suggesting that the combination of the reducing agent and a protic solvent can facilitate deprotection.[1] Therefore, if you are performing a reduction on another functional group in the molecule, it is crucial to choose your reagents and conditions carefully to avoid unintended deprotection.
Q4: Can I use acidic conditions in the presence of a Boc-protected pyrazole?
A4: No, the tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[2] Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will rapidly cleave the Boc group to generate the corresponding amine. Even milder acidic conditions can lead to partial or complete deprotection, especially at elevated temperatures or with prolonged reaction times. If your synthetic route requires an acidic step, the Boc-protected pyrazole should be introduced after that step, or an acid-stable protecting group should be used instead.
Quantitative Data Summary
The following table summarizes the impact of different bases on the yield of a Suzuki-Miyaura coupling reaction involving a Boc-protected aminobenzoylpyrazole, highlighting the potential for in-situ deprotection.
| Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Boc-Protected? | Reference |
| 3-Bromobenzamide of Boc-protected aminopyrazole | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 1.5 | Coupled Product | 92 | No | [3] |
| 4-Bromobenzamide of Boc-protected aminopyrazole | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 1.5 | Coupled Product | 81 | No | [3] |
Experimental Protocols
Detailed Methodology for Suzuki-Miyaura Coupling with Potential for Boc Decomposition
This protocol is adapted from a procedure where in-situ deprotection of a Boc group was observed during a Suzuki-Miyaura coupling reaction.[3] It serves as a practical example for troubleshooting decomposition issues.
Reaction: Suzuki-Miyaura coupling of a Boc-protected bromo-aminobenzoylpyrazole with an arylboronic acid.
Materials:
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Boc-protected bromo-aminobenzoylpyrazole (1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
Potassium phosphate (K₃PO₄) (4.0 equiv)
-
XPhos Pd G2 precatalyst (0.05 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add the Boc-protected bromo-aminobenzoylpyrazole, arylboronic acid, and potassium phosphate.
-
Add the XPhos Pd G2 precatalyst.
-
Add a 4:1 mixture of 1,4-dioxane and water.
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Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
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Heat the reaction mixture to 100°C and stir vigorously for 1.5 hours.
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Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of both the desired coupled product and the deprotected starting material or product.
-
Upon completion, cool the reaction to room temperature.
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Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting this Protocol:
-
If significant deprotection is observed:
-
Repeat the reaction using a milder base such as K₂CO₃ or Cs₂CO₃.
-
Lower the reaction temperature to 80°C and increase the reaction time, monitoring carefully for completion versus decomposition.
-
Consider using a more active catalyst that allows for lower reaction temperatures.
-
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: Troubleshooting workflow for decomposition of Boc-protected pyrazole.
References
common impurities in commercially available tert-butyl N-(1H-pyrazol-4-yl)carbamate
Welcome to the technical support center for tert-butyl N-(1H-pyrazol-4-yl)carbamate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in their experiments.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the use of this compound, with a focus on impurity-related issues.
Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
Possible Cause: The presence of unreacted starting materials or by-products from the synthesis of this compound can lead to inconsistent results in subsequent reactions.
Troubleshooting Steps:
-
Purity Analysis: Determine the purity of your this compound batch using analytical techniques such as HPLC, LC-MS, or ¹H NMR.
-
Identify Impurities: Compare your analytical data with the table of common impurities below to identify potential contaminants.
-
Purification: If significant impurities are detected, purify the material using an appropriate method, such as recrystallization or column chromatography.
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Stoichiometry Adjustment: If unreacted 4-aminopyrazole is a major impurity, adjust the stoichiometry of your reaction accordingly.
Issue 2: Difficulty in Characterization (e.g., Ambiguous NMR Spectra)
Possible Cause: The presence of isomeric impurities or residual solvents can complicate the interpretation of analytical data.
Troubleshooting Steps:
-
Advanced NMR Techniques: Employ 2D NMR techniques (e.g., COSY, HSQC) to help elucidate the structure of the main component and differentiate it from impurities.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to confirm the exact mass of your compound and any major impurities.
-
Solvent Removal: Ensure all residual solvents are removed by drying the compound under high vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation. The most prevalent impurities are summarized in the table below.
Q2: How can I test the purity of my this compound?
A2: The purity can be assessed using several analytical methods. High-Performance Liquid Chromatography (HPLC) is suitable for quantifying non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile impurities like residual solvents. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can determine the absolute purity without a specific reference standard.[1]
Q3: My reaction is not proceeding as expected. Could impurities in this compound be the cause?
A3: Yes, impurities can significantly impact a reaction. For example, unreacted 4-aminopyrazole can compete in subsequent reactions, while residual catalysts could interfere with your catalytic system. It is crucial to use high-purity starting materials for reproducible results.
Common Impurities in this compound
| Impurity | Source | Potential Impact on Experiments |
| 4-Amino-1H-pyrazole | Unreacted starting material from the Boc protection step. | Can participate in side reactions, leading to unexpected by-products and lower yields of the desired product. |
| Di-tert-butyl dicarbonate (Boc₂O) | Excess reagent from the Boc protection step. | Can react with other nucleophiles in your reaction mixture. |
| tert-Butanol | By-product of the Boc protection reaction. | Generally considered a benign impurity, but can be a nuissance in some sensitive reactions. |
| Di-Boc protected pyrazole | Over-reaction during the Boc protection step. | Can be unreactive in subsequent steps, leading to lower overall yields. |
| Isomeric Pyrazoles | Formed during the synthesis of the 4-aminopyrazole precursor. | May have different reactivity and lead to a mixture of products in subsequent reactions. |
| Residual Solvents (e.g., Dichloromethane, Acetonitrile) | Used during synthesis and purification. | Can affect reaction kinetics and solubility. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is suitable for the routine purity assessment of this compound and the quantification of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:
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0-20 min, 5-95% B
-
20-25 min, 95% B
-
25-26 min, 95-5% B
-
26-30 min, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
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Accurately weigh approximately 10 mg of this compound.
-
Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: ¹H NMR for Structural Confirmation and Impurity Identification
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis if required.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Expected chemical shifts for this compound should be compared against a reference spectrum if available.
-
Integrate the peaks corresponding to the compound and any visible impurities to estimate their relative amounts.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
References
Technical Support Center: Scale-Up Synthesis of tert-Butyl N-(1H-pyrazol-4-yl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of tert-butyl N-(1H-pyrazol-4-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when synthesizing the 4-aminopyrazole precursor at a large scale?
Traditional laboratory routes to 4-aminopyrazole often involve intermediates with explosive properties, posing significant risks during scale-up. Specifically, the use of 1-nitropyrazole or sodium nitromalonaldehyde is not recommended for large-scale manufacturing due to their thermal instability.[1] Safer, alternative routes are available and should be employed for industrial production.
Q2: I am observing low yields and multiple products during the Boc protection of 4-aminopyrazole. What could be the cause?
The Boc protection of aminopyrazoles can be complicated by the presence of multiple reactive nitrogen atoms (two in the pyrazole ring and the exocyclic amino group). This can lead to the formation of a mixture of regioisomers (N1-Boc, N2-Boc, and N4-Boc) which are often difficult to separate, resulting in lower yields of the desired product.[2] Over-reaction can also lead to the formation of di-Boc protected products.[3]
Q3: Is column chromatography a viable purification method for this compound at an industrial scale?
While column chromatography is commonly used for purification at the lab scale, it is often not economically feasible or practical for large-scale industrial production. Alternative purification methods such as crystallization, trituration, or salt formation are preferred for scalable processes.
Q4: Can I perform the Boc protection without a base?
While the reaction can proceed without a base, it is generally slower. A base is typically added to neutralize the acidic byproducts of the reaction with di-tert-butyl dicarbonate (Boc₂O), which drives the reaction to completion and improves the overall yield.[3]
Q5: Are there greener solvent alternatives for the Boc protection reaction?
Yes, research has explored more environmentally friendly solvents for Boc protection. For instance, polyethylene glycol (PEG-400) has been used as a green catalyst and solvent, offering good yields and easier workup.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction. - Formation of regioisomers or di-Boc byproducts. - Degradation of starting material or product. | - Monitor the reaction closely by TLC or HPLC to ensure completion. - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to favor the formation of the desired product. - Consider using a milder base or a different solvent system. - Ensure the 4-aminopyrazole starting material is of high purity. |
| Impurity Formation | - Presence of unreacted 4-aminopyrazole. - Formation of N1-Boc or di-Boc isomers. - Side reactions due to reactive functional groups. | - Adjust the stoichiometry of Boc₂O to minimize excess. - Optimize the choice and amount of base to control selectivity. - Purify the crude product via crystallization or trituration to remove impurities. |
| Difficult Purification | - Oily or non-crystalline product. - Co-elution of impurities during chromatography (if used). | - Attempt to induce crystallization by using different solvent systems or seeding. - Convert the product to a salt to facilitate isolation and purification, followed by neutralization. - Explore trituration with a suitable solvent to remove soluble impurities. |
| Safety Concerns (Precursor Synthesis) | - Use of potentially explosive intermediates (e.g., nitropyrazoles). | - Crucially, avoid synthetic routes involving energetic intermediates for scale-up. - Employ safer, validated industrial processes for the synthesis of 4-aminopyrazole, such as those starting from malononitrile and hydrazine derivatives. |
Experimental Protocols
Scalable Synthesis of 4-Amino-1H-pyrazole
This protocol is based on a safer, scalable method avoiding explosive intermediates.
Materials:
-
Malononitrile
-
Hydrazine hydrate
-
Ethanol
-
Sodium ethoxide
Procedure:
-
To a solution of sodium ethoxide in ethanol, add malononitrile portion-wise while maintaining the temperature below 30 °C.
-
Stir the resulting suspension at room temperature for 1 hour.
-
Add hydrazine hydrate dropwise to the reaction mixture, ensuring the temperature does not exceed 40 °C.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid).
-
Cool the mixture further to 0-5 °C to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4-amino-1H-pyrazole.
Scalable Boc-Protection of 4-Amino-1H-pyrazole
This protocol is designed for scale-up and avoids chromatographic purification.
Materials:
-
4-Amino-1H-pyrazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a suitable reactor, dissolve 4-amino-1H-pyrazole (1.0 eq) in a mixture of THF and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate (2.0 eq) and stir until fully dissolved.
-
Cool the mixture to 0-5 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise, maintaining the internal temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring for completion by TLC or HPLC.
-
Once the reaction is complete, add water to dissolve the inorganic salts.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by trituration.
Data Presentation
Table 1: Comparison of Reaction Conditions for Boc Protection
| Parameter | Method A (Lab Scale) | Method B (Scalable) |
| Solvent | Dichloromethane | THF/Water |
| Base | Triethylamine | Sodium Bicarbonate |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Purification | Column Chromatography | Crystallization/Trituration |
| Typical Yield | 70-85% | 85-95% |
| Purity (Post-Purification) | >98% | >99% |
Visualizations
References
Technical Support Center: Regioselectivity in Pyrazole Carbamate Reactions
Welcome to the Technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in controlling regioselectivity in reactions involving pyrazole carbamates.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the functionalization of N-Boc protected pyrazoles?
A1: The regioselectivity of reactions on pyrazole rings bearing an N-tert-butoxycarbonyl (Boc) group is primarily governed by a combination of electronic and steric effects. The carbamate group can influence the electron density of the pyrazole ring, and its bulkiness can direct incoming reagents to less sterically hindered positions. Reaction conditions such as the choice of solvent, base, and temperature also play a critical role. For instance, in electrophilic aromatic substitution reactions like bromination, the C4 position is often favored due to electronic activation, while in deprotonation-functionalization sequences, the regioselectivity can be directed by the choice of base and reaction temperature.
Q2: I am observing a mixture of regioisomers during the N-alkylation of my pyrazole. How can a carbamate protecting group strategy help?
A2: The formation of regioisomeric mixtures is a common issue in the N-alkylation of unsymmetrical pyrazoles.[1] A carbamate protecting group, such as Boc, can be used to temporarily block one of the nitrogen atoms, allowing for selective functionalization of the pyrazole ring itself. Subsequently, the carbamate can be removed, and the desired alkyl group can be introduced at the now-free nitrogen with predictable regioselectivity. Alternatively, the electronic and steric influence of the carbamate on the pyrazole ring can direct C-H functionalization to a specific position, which can then be followed by N-alkylation after deprotection.
Q3: Can the carbamate group itself react or be cleaved under the reaction conditions intended for pyrazole functionalization?
A3: Yes, this is a potential issue. The tert-butoxycarbonyl (Boc) group is known to be labile under strong acidic conditions and can also be cleaved by heat.[2] When choosing reaction conditions for the functionalization of N-Boc pyrazoles, it is crucial to avoid these conditions if the carbamate is intended to remain intact. For reactions requiring harsh conditions, a more robust protecting group might be necessary. Always monitor your reaction for byproducts resulting from premature deprotection.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Bromination of N-Boc Pyrazole
Problem: You are attempting to brominate an N-Boc protected pyrazole and are obtaining a mixture of C4-bromo and C5-bromo isomers, or di-brominated products.
Possible Causes and Solutions:
| Plausible Cause | Suggested Solution |
| Incorrect Brominating Agent | N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation. Using elemental bromine (Br₂) can be too reactive and lead to over-bromination or side reactions.[2] |
| Suboptimal Reaction Temperature | The reaction should be carried out at a low temperature, typically starting at 0 °C, to enhance selectivity. Allowing the reaction to warm to room temperature prematurely can decrease regioselectivity.[2] |
| Solvent Effects | Polar aprotic solvents like dimethylformamide (DMF) are generally effective. If you are observing poor selectivity, consider screening other polar aprotic solvents.[2] |
| Stoichiometry of Brominating Agent | Use a slight excess (e.g., 1.1 equivalents) of the brominating agent. A large excess can lead to di-substituted products. |
Issue 2: Lack of Regioselectivity in Deprotonation/Functionalization of a Pyrazole Carbamate
Problem: You are trying to functionalize your pyrazole carbamate via a lithiation-electrophile quench sequence but are getting a mixture of isomers.
Possible Causes and Solutions:
| Plausible Cause | Suggested Solution |
| Kinetic vs. Thermodynamic Control | The regioselectivity of pyrazole lithiation can be dependent on whether the reaction is under kinetic or thermodynamic control.[3] Lower temperatures (-78 °C) often favor the kinetically formed product, while allowing the reaction to warm may lead to the thermodynamically more stable lithiated species. |
| Choice of Base | The choice of organolithium base (n-BuLi, s-BuLi, t-BuLi) or lithium amide base (LDA, LiTMP) can significantly impact regioselectivity due to differing steric and basicity profiles. Screening different bases is recommended. |
| Solvent and Additives | The coordinating ability of the solvent (e.g., THF vs. diethyl ether) and the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can alter the aggregation state and reactivity of the organolithium reagent, thereby influencing regioselectivity. |
| Influence of the Carbamate Group | The carbamate group can act as a directing group, favoring deprotonation at an adjacent position (ortho-lithiation). However, this effect can be influenced by other substituents on the pyrazole ring. |
Issue 3: Low Yield or No Reaction in Palladium-Catalyzed C-H Arylation
Problem: You are attempting a direct C-H arylation on your N-Boc pyrazole, but the reaction is sluggish, gives a low yield, or does not proceed at all.
Possible Causes and Solutions:
| Plausible Cause | Suggested Solution |
| Inappropriate Catalyst System | A ligand-free palladium catalyst can be effective for the β-C-H arylation of N-substituted pyrazoles.[4] However, for other positions or substrates, a ligand may be necessary. Screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂) and ligands is advisable. |
| Solvent Choice | Protic solvents like 2-ethoxyethan-1-ol have been shown to enhance the acidity of the β-proton of pyrazoles, favoring C-H activation at this position.[4] For other positions, polar aprotic solvents like DMA or DMF are commonly used. |
| Base Selection | A simple inorganic base is often sufficient. The choice of base can influence the rate and selectivity of the reaction. |
| Steric Hindrance | The bulky N-Boc group, in combination with other substituents on the pyrazole ring, may sterically hinder the approach of the catalyst to the desired C-H bond. In such cases, a different protecting group or an alternative synthetic route may be necessary. |
Experimental Protocols
Protocol 1: Regioselective Bromination of a Pyrazole with an N-Boc Protected Piperidine Moiety
This protocol is adapted from a published procedure and describes the selective bromination at the C4 position of a pyrazole ring.[2]
Materials:
-
N-Boc protected pyrazole derivative
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a dry round-bottom flask, dissolve the N-Boc protected pyrazole (1.0 equivalent) in DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add NBS (1.1 equivalents) portion-wise over 20 minutes while maintaining the temperature at 0 °C.
-
Continue stirring the reaction mixture at 0 °C for an additional 30 minutes.
-
Allow the reaction to warm to room temperature and monitor its progress by TLC.
-
Upon completion, partition the reaction mixture between diethyl ether and water.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by appropriate methods (e.g., column chromatography or recrystallization).
Data Summary
The following table summarizes the effect of different solvents on the regioselectivity of a specific pyrazole synthesis. While not directly involving a carbamate, this data illustrates the significant impact of the reaction medium on regioselectivity, a principle that is also applicable to reactions of pyrazole carbamates.
| Entry | Solvent | Regioisomeric Ratio (A:B) |
| 1 | Ethanol | 1:1.3 |
| 2 | 2,2,2-Trifluoroethanol (TFE) | 99:1 |
| 3 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 99:1 |
Data adapted from a study on pyrazole formation, highlighting the dramatic improvement in regioselectivity with fluorinated alcohols.[5][6]
Visualizations
Caption: A logical workflow for troubleshooting poor regioselectivity.
Caption: Kinetic vs. thermodynamic control in pyrazole lithiation.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Sequential regioselective arylation of pyrazolones with diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. C-H Bond Arylation of Pyrazoles at the β-Position: General Conditions and Computational Elucidation for a High Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] General Procedures for the Lithiation/Trapping of N-Boc Piperazines. | Semantic Scholar [semanticscholar.org]
- 6. scilit.com [scilit.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Pyrazole Intermediates
Welcome to the technical support center for troubleshooting the incomplete deprotection of tert-butoxycarbonyl (Boc) protected pyrazole intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this crucial synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete Boc deprotection of pyrazole intermediates?
Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group from the pyrazole nitrogen. This can be due to a low concentration of the acid or degradation of the acid (e.g., trifluoroacetic acid absorbing water).[1]
-
Steric Hindrance: Bulky substituents on the pyrazole ring or adjacent to the Boc-protected nitrogen can physically impede the approach of the deprotecting reagent.[1][2]
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring can destabilize the carbocation intermediate formed during acidic deprotection, thereby slowing down the reaction rate.[1]
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature may be too low for the specific substrate.[1]
-
Solvent Effects: The choice of solvent can significantly influence the deprotection efficacy. While aprotic solvents like dichloromethane (DCM) are common, protic solvents such as methanol can sometimes interfere with the reaction.[1]
-
Substrate Solubility: Poor solubility of the N-Boc pyrazole intermediate in the reaction solvent can lead to a heterogeneous mixture and an incomplete reaction.[1][2]
Q2: How can I effectively monitor the progress of my Boc deprotection reaction?
Careful monitoring is essential to determine the reaction endpoint and avoid potential side reactions from prolonged exposure to harsh conditions.
-
Thin-Layer Chromatography (TLC): This is a rapid and effective method to visualize the consumption of the starting material (less polar) and the appearance of the deprotected pyrazole product (more polar).[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more definitive analysis, confirming the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic tert-butyl peak of the Boc group, which is typically found around 1.5 ppm.[3]
Q3: My standard acidic deprotection with TFA in DCM is incomplete. What are my options?
If standard conditions are ineffective, several strategies can be employed:
-
Modify Reaction Conditions:
-
Increase Acid Concentration/Equivalents: Gradually increase the concentration of TFA or the number of equivalents used.
-
Elevate Temperature: Gently heating the reaction mixture can often drive the deprotection to completion. However, this should be done cautiously to avoid potential side reactions.[4]
-
Increase Reaction Time: Extend the reaction duration and continue to monitor by TLC or LC-MS.[4]
-
-
Change the Acidic Reagent:
-
Alternative Deprotection Methods:
-
Basic Conditions: For certain pyrazole substrates, basic conditions can be employed for Boc deprotection. Reagents like sodium methoxide (NaOMe), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃) can be effective, especially if your molecule contains acid-sensitive functional groups.[7]
-
Neutral Conditions: A novel method using sodium borohydride (NaBH₄) in ethanol has been reported for the selective N-Boc deprotection of pyrazoles in good to excellent yields.[8][9]
-
Thermal Deprotection: In some cases, heating the substrate in a suitable solvent like boiling water or under continuous flow high-temperature conditions can effect Boc removal without the need for acidic or basic reagents.[10][11]
-
Q4: Are there any known side reactions to be aware of during the acidic deprotection of Boc-protected pyrazoles?
Yes, the primary side reaction involves the reactive tert-butyl cation (tBu⁺) that is generated during the cleavage. This electrophile can potentially alkylate other nucleophilic sites within your molecule, such as electron-rich aromatic rings.[2][12][13] To mitigate this, "scavengers" like triethylsilane or water can be added to the reaction mixture to trap the tert-butyl cation.[2][14]
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting incomplete Boc deprotection of pyrazole intermediates.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Experimental Protocols
Protocol 1: Standard Acidic Boc Deprotection
This protocol outlines the general procedure for Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Dissolution: Dissolve the Boc-protected pyrazole intermediate in anhydrous DCM.
-
Acid Addition: To the stirred solution, add the desired equivalents of TFA at room temperature.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[14] The resulting product is often the TFA salt, which can be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous work-up.[5]
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
This method provides a stronger acidic environment and is often effective when TFA fails.
-
Dissolution: Dissolve the Boc-protected pyrazole in a minimal amount of a suitable solvent (e.g., methanol or DCM).
-
Acid Addition: At 0 °C, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[14]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Isolation: Upon completion, the hydrochloride salt of the product may precipitate. If not, the solvent can be removed under reduced pressure. The resulting solid can be washed with a non-polar solvent like diethyl ether to remove impurities.[14]
Protocol 3: Neutral Boc Deprotection with NaBH₄ in Ethanol
This protocol offers a mild and selective alternative for the deprotection of N-Boc pyrazoles.[8]
-
Reaction Setup: In a round-bottom flask, dissolve the N-Boc pyrazole in ethanol (95% or dry) at room temperature.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (typically 1.5-3 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until completion.
-
Work-up: Upon completion, the reaction is typically quenched with water, and the product is extracted with a suitable organic solvent. The organic layer is then dried and concentrated to yield the deprotected pyrazole.
Summary of Deprotection Conditions
The following table summarizes various conditions for the deprotection of N-Boc pyrazoles.
| Reagent(s) | Solvent | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp | 30 min - 4 h | Standard acidic condition; scavenger may be needed.[1][15] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | 0 °C to Room Temp | 1 - 4 h | Stronger acidic condition.[5][6] |
| Sodium Borohydride (NaBH₄) | Ethanol | Room Temp | 1 - 5 h | Mild and selective neutral condition.[8][9] |
| Sodium Methoxide (NaOMe) | Methanol/THF | Varies | Varies | Basic condition, suitable for acid-sensitive substrates.[7] |
| Cesium Carbonate (Cs₂CO₃) | Imidazole | 70 °C | Varies | Basic condition for selective cleavage.[8] |
| Thermal (Boiling Water) | Water | 100 °C | 10 min - 2 h | "Green" and neutral deprotection method.[10] |
| Oxalyl Chloride/Methanol | Methanol | Room Temp | 1 - 4 h | Mild conditions, tolerant of various functional groups.[10][16] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Bases - Wordpress [reagents.acsgcipr.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. [PDF] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Systems for Chromatographic Purification of Pyrazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary phases for pyrazole derivative purification?
A1: Silica gel is the most frequently used stationary phase for the purification of pyrazole derivatives due to its versatility and effectiveness in separating compounds with a wide range of polarities.[1] For specific applications, such as the separation of very basic pyrazoles or to avoid decomposition on acidic silica, deactivated silica gel (treated with triethylamine or ammonia) or neutral alumina can be employed.[1] In some cases, for highly polar or ionizable pyrazoles, reversed-phase silica (C18) may also be a suitable option.[1]
Q2: Which solvent systems are a good starting point for the TLC analysis of pyrazole derivatives?
A2: A combination of a non-polar and a moderately polar solvent is typically a good starting point. Common initial solvent systems to screen include mixtures of hexane and ethyl acetate, or petroleum ether and ethyl acetate.[2][3] For non-polar pyrazoles, you might start with a high ratio of the non-polar solvent (e.g., 9:1 hexane:ethyl acetate), while for more polar derivatives, a lower ratio (e.g., 1:1) would be more appropriate.[4][5]
Q3: My pyrazole derivative has poor solubility in the elution solvent. How can I load it onto the column?
A3: Poor solubility in the mobile phase is a common issue. In such cases, a "dry loading" technique is recommended.[6] This involves pre-adsorbing your crude sample onto a small amount of silica gel. First, dissolve your compound in a solvent in which it is soluble (e.g., dichloromethane or acetone). Then, add silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q4: I am trying to separate pyrazole regioisomers. What chromatographic strategies can I employ?
A4: Separating regioisomers can be challenging due to their similar polarities. Optimization of the solvent system is crucial. Sometimes, a less polar mobile phase can enhance the separation.[7] If flash chromatography on silica gel is insufficient, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can offer higher resolution for both analytical and small-scale preparative work.[8] Additionally, fractional crystallization can be an effective alternative or complementary technique if the isomers exhibit different solubilities in a particular solvent.[9]
Q5: My pyrazole compound is basic and shows significant tailing on the silica gel column. How can I fix this?
A5: Peak tailing for basic compounds like many pyrazoles is often due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your elution solvent.[1] Alternatively, using a deactivated silica gel or switching to a more inert stationary phase like neutral alumina can resolve this issue.[1][6]
Troubleshooting Guides
This section addresses specific issues you might encounter during the chromatographic purification of pyrazole derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not move from the baseline on the TLC plate (Rf = 0). | The solvent system is not polar enough to elute the compound. | Gradually increase the polarity of the solvent system. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[3] If a significant increase in polarity is needed, consider switching to a more polar solvent system, such as dichloromethane/methanol. |
| Compound runs with the solvent front on the TLC plate (Rf ≈ 1). | The solvent system is too polar. | Decrease the polarity of the solvent system. For a hexane/ethyl acetate system, increase the proportion of hexane.[3] |
| Poor separation between the desired pyrazole and impurities. | The selectivity of the solvent system is not optimal. | Try a different combination of solvents with similar polarity but different chemical properties. For example, if you are using hexane/ethyl acetate, try switching to a system like dichloromethane/methanol or toluene/acetone to alter the separation selectivity.[10] |
| Streaking or tailing of spots on the TLC plate or column. | The compound is interacting too strongly with the stationary phase (common for basic pyrazoles).The sample is overloaded.The compound is degrading on the silica gel. | Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize active sites on the silica.[1]Apply a more dilute sample to the TLC plate or load less material onto the column.Perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if degradation occurs. If so, consider using a less acidic stationary phase like neutral alumina.[6] |
| The compound is not eluting from the column as expected based on TLC. | The polarity of the solvent used to dissolve and load the sample is too high, causing it to streak down the column.The column was not packed properly, leading to channeling. | Use the "dry loading" technique to pre-adsorb the sample onto silica gel.Ensure the column is packed uniformly without any air bubbles or cracks. |
| Separation of regioisomers is unsuccessful. | The solvent system lacks the selectivity to differentiate between the isomers. | Experiment with different solvent systems, often a less polar mobile phase can improve separation.[7] Consider using a longer column for better resolution. If column chromatography is still ineffective, explore other techniques like preparative HPLC or fractional crystallization.[8][9] |
Data Presentation
The following tables provide representative Retardation Factor (Rf) values for some pyrazole derivatives in common solvent systems on silica gel TLC plates. Note that Rf values can vary depending on experimental conditions such as the specific brand of TLC plates, temperature, and chamber saturation.
Table 1: Rf Values of Pyrazole Derivatives in Hexane/Ethyl Acetate Systems
| Compound | Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Value |
| 1,3,5-Triphenyl-1H-pyrazole | 95:5 | 0.31 |
| 1,3,4,5-Tetraphenyl-1H-pyrazole | 95:5 | 0.47 |
| 5-amino-1,3-diphenyl-1H-pyrazole | 3:1 | Not specified |
| 5-amino-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole | 2:1 | Not specified |
Table 2: Rf Values of Pyrazole Derivatives in Other Solvent Systems
| Compound | Solvent System | Approximate Rf Value |
| 1-(2-Benzothiazolyl)-3-methyl-5-phenyl pyrazole derivatives | Pet. ether (40-60°C):Benzene (1:3) | Not specified |
| 1-(2-Benzothiazolyl)-3-methyl-5-phenyl pyrazole derivatives | Cyclohexane:Ethylacetate (50:3) | Not specified |
| 5-amino-3-phenyl-1H-pyrazole | Dichloromethane:THF:Methanol (10:1:1) | Not specified |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
This protocol outlines the steps to determine an appropriate solvent system for the column chromatography of a pyrazole derivative.
Materials:
-
TLC plates (silica gel 60 F254)
-
Crude pyrazole derivative
-
A selection of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
TLC developing chambers
-
Capillary tubes for spotting
-
UV lamp for visualization
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude pyrazole derivative in a volatile solvent (e.g., dichloromethane or ethyl acetate) to make a dilute solution.
-
Spotting: Using a capillary tube, spot the solution onto the baseline of several TLC plates. Keep the spots small and concentrated.
-
Solvent System Preparation: Prepare a series of solvent systems with varying polarities in the TLC developing chambers. Good starting points include:
-
9:1 Hexane:Ethyl Acetate
-
4:1 Hexane:Ethyl Acetate
-
1:1 Hexane:Ethyl Acetate
-
9:1 Dichloromethane:Methanol
-
-
Development: Place one spotted TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plates and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and circle them with a pencil.
-
Rf Calculation: Calculate the Rf value for the desired compound in each solvent system using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Optimization: The ideal solvent system for column chromatography will give the desired pyrazole derivative an Rf value between 0.2 and 0.4, with good separation from impurities.[5] Adjust the solvent ratios as needed to achieve this target Rf.
Protocol 2: Flash Column Chromatography Purification
This protocol describes the purification of a pyrazole derivative using flash column chromatography on silica gel.
Materials:
-
Glass chromatography column
-
Silica gel (for flash chromatography)
-
Optimized solvent system from TLC analysis
-
Crude pyrazole derivative
-
Sand
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool at the bottom.
-
Pour a small layer of sand over the plug.
-
Prepare a slurry of silica gel in the least polar solvent mixture you plan to use.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles. . Allow the excess solvent to drain until it is just level with the top of the silica bed.
-
Add a thin layer of sand on top of the silica bed to protect it during sample loading.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude pyrazole in a minimal amount of the elution solvent and carefully apply it to the top of the column.
-
Dry Loading (for poorly soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the elution solvent to the column.
-
Apply gentle pressure (e.g., with a pump or nitrogen line) to achieve a steady flow rate.
-
Begin collecting fractions.
-
-
Gradient Elution (if necessary): If there is a large difference in polarity between the desired compound and impurities, you may need to gradually increase the polarity of the solvent system during the elution process.
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure pyrazole derivative.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified pyrazole derivative.
Mandatory Visualization
Caption: A general workflow for optimizing the solvent system and purifying pyrazole derivatives.
Caption: A troubleshooting decision tree for common chromatography issues with pyrazoles.
References
- 1. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 2. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. community.wvu.edu [community.wvu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Aminopyrazole Protecting Groups: Tert-butyl N-(1H-pyrazol-4-yl)carbamate vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of the amino group on pyrazole rings are fundamental considerations in the synthesis of a vast array of pharmacologically active molecules. The choice of a suitable protecting group is critical for achieving high yields, ensuring chemoselectivity, and enabling complex synthetic routes. This guide provides an objective comparison of tert-butyl N-(1H-pyrazol-4-yl)carbamate (Boc-4-aminopyrazole) with other commonly employed aminopyrazole protecting groups, supported by experimental data and detailed methodologies.
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its ease of introduction and its stability under many reaction conditions, yet facile removal under acidic conditions.[1] However, its suitability is context-dependent, and other protecting groups such as the Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups offer orthogonal deprotection strategies that can be advantageous in multi-step syntheses.[2][3]
Performance Comparison of Amine Protecting Groups
The selection of an appropriate protecting group for an aminopyrazole depends on several factors, including the stability of the substrate to the protection and deprotection conditions, and the orthogonality required for subsequent synthetic steps. The following tables summarize the key characteristics and experimental data for the Boc, Cbz, and Fmoc protecting groups in the context of aminopyrazole chemistry.
Key Characteristics at a Glance
| Protecting Group | Structure on 4-Aminopyrazole | Common Protection Reagent | Deprotection Condition | Key Advantages |
| Boc | This compound | Di-tert-butyl dicarbonate (Boc)₂O | Acidic (e.g., TFA, HCl)[4][5] | Stable to bases and nucleophiles, generally high protection yields. |
| Cbz | benzyl N-(1H-pyrazol-4-yl)carbamate | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (H₂, Pd/C)[6][7] | Stable to acidic and basic conditions, orthogonal to Boc and Fmoc.[6] |
| Fmoc | (9H-fluoren-9-yl)methyl N-(1H-pyrazol-4-yl)carbamate | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine)[8][9] | Orthogonal to Boc and Cbz, mild deprotection for acid-sensitive substrates. |
Quantitative Data on Protection and Deprotection
| Protecting Group | Substrate | Protection Yield (%) | Deprotection Yield (%) | Protection Conditions | Deprotection Conditions |
| Boc | 3-Aminopyrazole derivative | High | High | (Boc)₂O, NaHCO₃, DCM/H₂O, 24h, rt | Not specified |
| Cbz | General Amine | 90 | Not specified | Cbz-Cl, NaHCO₃, THF/H₂O, 20h, 0°C | H₂, 5% Pd/C, MeOH, 40h, 60°C[6] |
| Fmoc | General Amine | High | High | Fmoc-Cl, Base, Solvent | 20% Piperidine in DMF[8] |
Note: Direct comparative studies on the same aminopyrazole substrate are limited in the literature. The data presented is representative of typical yields and conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these protecting groups. The following are representative experimental protocols for the protection and deprotection of a generic aminopyrazole.
Protection of 4-Aminopyrazole
1. tert-Butoxycarbonyl (Boc) Protection:
-
Reagents: 4-Amino-1H-pyrazole, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Water.
-
Procedure: To a stirred solution of 4-amino-1H-pyrazole (1.0 eq) in a mixture of DCM and a saturated aqueous solution of NaHCO₃, add (Boc)₂O (1.1 eq) portionwise at room temperature. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC. Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[10]
2. Carboxybenzyl (Cbz) Protection:
-
Reagents: 4-Amino-1H-pyrazole, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.
-
Procedure: Dissolve 4-amino-1H-pyrazole (1.0 eq) in a 2:1 mixture of THF and water. Cool the solution to 0°C and add NaHCO₃ (2.0 eq) followed by the dropwise addition of Cbz-Cl (1.1 eq). Stir the reaction mixture at 0°C for 4 hours and then at room temperature overnight. Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by silica gel column chromatography.[6]
3. 9-Fluorenylmethyloxycarbonyl (Fmoc) Protection:
-
Reagents: 4-Amino-1H-pyrazole, 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), Sodium bicarbonate (NaHCO₃), Dioxane, Water.
-
Procedure: To a solution of 4-amino-1H-pyrazole (1.0 eq) in a mixture of dioxane and aqueous NaHCO₃ solution, add Fmoc-Cl (1.05 eq) at 0°C. Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. After completion of the reaction (monitored by TLC), pour the mixture into cold water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to give the crude product, which can be purified by recrystallization or column chromatography.
Deprotection of N-Protected 4-Aminopyrazole
1. Boc Deprotection (Acidic Cleavage):
-
Reagents: Boc-protected 4-aminopyrazole, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure: Dissolve the Boc-protected aminopyrazole in DCM and add an equal volume of TFA at 0°C. Stir the mixture at room temperature for 1-2 hours.[4] Monitor the deprotection by TLC. After completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate.
2. Cbz Deprotection (Hydrogenolysis):
-
Reagents: Cbz-protected 4-aminopyrazole, Palladium on carbon (10% Pd/C), Methanol (MeOH), Hydrogen (H₂).
-
Procedure: Dissolve the Cbz-protected aminopyrazole in methanol. Add 10% Pd/C (catalytic amount) to the solution. Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) and stir vigorously at room temperature for 4-16 hours.[7] Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the deprotected aminopyrazole.
3. Fmoc Deprotection (Basic Cleavage):
-
Reagents: Fmoc-protected 4-aminopyrazole, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure: Dissolve the Fmoc-protected aminopyrazole in DMF and add a 20% solution of piperidine in DMF. Stir the reaction mixture at room temperature for 1-2 hours.[8] Monitor the reaction by TLC. After the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography to remove the dibenzofulvene-piperidine adduct.
Orthogonal Protection Strategies
The distinct deprotection conditions for Boc, Cbz, and Fmoc groups allow for their use in orthogonal protection strategies, which are crucial in the synthesis of complex molecules with multiple functional groups.[2][11] For example, a molecule containing both a Boc-protected and a Cbz-protected amine can have the Boc group selectively removed with acid while the Cbz group remains intact. Subsequently, the Cbz group can be removed by hydrogenolysis without affecting other functionalities. This orthogonality provides chemists with a powerful toolkit for the selective manipulation of functional groups.
Mandatory Visualizations
Caption: General workflow for the protection and deprotection of aminopyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
comparative analysis of synthetic routes to 4-functionalized pyrazoles
A Comparative Guide to the Synthesis of 4-Functionalized Pyrazoles
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Strategic functionalization of the pyrazole ring, particularly at the C4 position, is crucial for modulating the pharmacological properties of these molecules. The electron-rich nature of the C4 position makes it a prime target for electrophilic substitution, though other modern synthetic strategies have expanded the toolbox for researchers.[1][2][3] This guide provides a comparative analysis of the primary synthetic routes to 4-functionalized pyrazoles, offering experimental data and detailed protocols for key methodologies.
Key Synthetic Strategies
The synthesis of 4-functionalized pyrazoles can be broadly categorized into three main approaches:
-
Electrophilic Substitution: This classical approach leverages the inherent high electron density at the C4 position of the pyrazole ring, making it susceptible to attack by electrophiles.[1][2][3] Common examples include halogenation, nitration, sulfonation, and formylation.[2][4]
-
Transition-Metal-Catalyzed C-H Functionalization: Emerging as a powerful and atom-economical strategy, direct C-H functionalization allows for the introduction of various substituents at the C4 position without the need for pre-functionalized starting materials.[5][6][7] Palladium-catalyzed cross-coupling reactions are particularly prevalent in this category.[1]
-
Cyclization of Precursors: This method involves constructing the pyrazole ring from acyclic precursors that already contain the desired C4-substituent. A notable example is the multicomponent synthesis of 4-halopyrazoles.[8]
Comparative Data of Synthetic Routes
The following table summarizes quantitative data for various methods of synthesizing 4-functionalized pyrazoles, allowing for a direct comparison of their efficiency and reaction conditions.
| Functionalization Type | Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Formylation | Vilsmeier-Haack | POCl₃, DMF | DMF | 70 | 4 | Good | [9] |
| Formylation | Vilsmeier-Haack | POCl₃, DMF | DMF | 60-70 | 4 | Good | [10] |
| Formylation | Vilsmeier-Haack | POCl₃, DMF | DMF | 70-80 | 2 | Good | [11] |
| Halogenation (Chloro) | Electrocatalytic | NaCl | Not specified | Not specified | Not specified | 82-84 | [8] |
| Halogenation (Bromo) | Electrocatalytic | NaBr | Not specified | Not specified | Not specified | Good | [8] |
| Halogenation (Iodo) | Electrocatalytic | NaI | Not specified | Not specified | Not specified | 71 | [8] |
| Thiocyanation | Oxidative Thiocyanation | PhICl₂, NH₄SCN | Toluene | 0 | 8 | 80-91 | [12][13][14] |
| Selenocyanation | Oxidative Selenocyanation | PhICl₂, KSeCN | Toluene | 0 | 8 | Good | [12][14] |
| Arylation | Pd-Catalyzed C-H Funct. | Pd(OAc)₂, KOAc, Aryl Bromide | DMA | 150 | 24 | Good | [1] |
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below.
Vilsmeier-Haack Formylation of Hydrazones
This protocol describes the synthesis of 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde.[9]
Materials:
-
Hydrazone derivative (1 mol)
-
Phosphoryl trichloride (POCl₃) (0.01 mol)
-
Dry dimethylformamide (DMF) (10 mL)
-
Ice bath
Procedure:
-
To an ice-stirred solution of the hydrazone derivative in dry DMF, slowly add POCl₃.
-
After the addition is complete, allow the mixture to cool.
-
Reflux the reaction mixture at 70°C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralize the solution with sodium bicarbonate (NaHCO₃) to precipitate the product.
-
Filter the precipitate and recrystallize from a suitable solvent (e.g., methanol-water) to obtain the pure 4-formyl pyrazole.[10]
Electrocatalytic Synthesis of 4-Halopyrazoles
This method outlines the synthesis of 4-chloro/bromo/iodopyrazoles from hydrazines, acetylacetones, and sodium halides.[8]
Materials:
-
Hydrazine derivative
-
Acetylacetone derivative
-
Sodium halide (NaCl, NaBr, or NaI)
-
Electrochemical cell
Procedure:
-
Combine the hydrazine, acetylacetone, and the corresponding sodium halide in the electrochemical cell.
-
The sodium halide serves as both the halogen source and the supporting electrolyte.
-
Conduct the electrolysis under chemical oxidant- and external electrolyte-free conditions.
-
The specific voltage and current parameters should be optimized for the specific substrates.
-
Upon completion of the reaction, work up the mixture to isolate the 4-halopyrazole product.
Palladium-Catalyzed C4-Arylation
This protocol details the direct C-H arylation of a pyrazole at the C4 position.[1]
Materials:
-
1,3,5-trimethylpyrazole (1 mmol)
-
Aryl bromide (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Potassium acetate (KOAc) (2 mmol)
-
Dimethylacetamide (DMA) (3 mL)
-
Sealed tube
Procedure:
-
In a sealed tube, combine 1,3,5-trimethylpyrazole, aryl bromide, Pd(OAc)₂, and KOAc.
-
Add DMA as the solvent.
-
Seal the tube and heat the reaction mixture at 150°C for 24 hours.
-
After cooling to room temperature, dilute the mixture with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Oxidative Thiocyanation of Pyrazoles
This procedure describes the synthesis of 4-thiocyanated pyrazoles.[1][12][14]
Materials:
-
Pyrazole substrate (1.00 mmol)
-
Phenyliodine dichloride (PhICl₂) (2.00 mmol)
-
Ammonium thiocyanate (NH₄SCN) (2.00 mmol)
-
Toluene (5 mL)
-
Nitrogen atmosphere
Procedure:
-
Under a nitrogen atmosphere, prepare a mixture of PhICl₂ and NH₄SCN in toluene.
-
Stir the mixture at 0°C for 30 minutes.
-
Add the pyrazole substrate to the reaction mixture.
-
Continue stirring at 0°C for 8 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualization of Synthetic Routes
The following diagram illustrates the primary pathways to 4-functionalized pyrazoles.
Caption: Synthetic pathways to 4-functionalized pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. quora.com [quora.com]
- 4. scribd.com [scribd.com]
- 5. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chemmethod.com [chemmethod.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]
- 13. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Spectroscopic Validation of tert-butyl N-(1H-pyrazol-4-yl)carbamate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for the structural validation of tert-butyl N-(1H-pyrazol-4-yl)carbamate and its derivatives. The structural elucidation of these compounds is crucial for their advancement in medicinal chemistry and drug discovery, where the pyrazole scaffold is a well-established pharmacophore. This document outlines the characteristic spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data from peer-reviewed literature.
Spectroscopic Data Comparison
The structural integrity of novel pyrazole derivatives is typically confirmed through a combination of spectroscopic techniques. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for a selection of this compound derivatives, providing a baseline for comparison in the validation of newly synthesized analogues.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives
| Compound | Pyrazole H-4 | Pyrazole H/other | tert-Butyl (s, 9H) | Other Notable Peaks | Solvent | Reference |
| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 5.74 (s, 1H) | 7.34 (d, 4H), 7.78 (d, 4H) | 1.24 | 2.48 (s, 6H), 3.40 (s, 3H) | CDCl₃ | [1] |
| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | 5.41 (s, 1H) | 6.90 (d, 2H), 7.30 (d, 2H) | 1.28 | 3.34 (br s, 1H), 3.57 (s, 3H), 3.81 (s, 3H), 4.16 (d, 2H) | CDCl₃ | [2] |
| (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone | 6.52 (m, 1H) | 8.42 (d, 1H), 7.98 (m, 2H), 7.79 (d, 1H), 7.68 (t, 1H) | 1.36 (s, 18H) | - | CDCl₃ | [3] |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives
| Compound | Pyrazole C-3 | Pyrazole C-4 | Pyrazole C-5 | tert-Butyl (Cq) | tert-Butyl (CH₃) | Carbonyl (C=O) | Other Notable Peaks | Solvent | Reference |
| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 160.9 | 103.7 | 130.9 | 32.4 | 30.4 | - | 21.9, 35.6, 129.0, 129.8, 135.8, 145.9 | CDCl₃ | [1] |
| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | 161.1 | 87.5 | 150.1 | 32.4 | 30.7 | - | 34.7, 55.6, 114.4, 129.2, 130.6, 162.7 | CDCl₃ | [2] |
| (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone | - | 127.5 | - | 35.1 | 31.5 | 167.6 | 109.3, 126.0, 130.6, 131.0, 144.4, 150.7 | CDCl₃ | [3] |
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Functional Groups in this compound Derivatives
| Functional Group | Vibrational Mode | Expected Range (cm⁻¹) | Observed in N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide[1] | Observed in 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine[2] | Observed in (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone[3] |
| N-H (Amine/Amide) | Stretching | 3500-3300 | - | 3243 | - |
| C-H (Aromatic/Heteroaromatic) | Stretching | 3100-3000 | 2957 | - | - |
| C-H (Aliphatic) | Stretching | 3000-2850 | 2901, 2862 | 2955, 2862 | - |
| C=O (Carbamate/Amide) | Stretching | 1750-1650 | - | - | 1701 |
| C=N (Pyrazole) | Stretching | 1650-1550 | 1595 | 1619 | - |
| C=C (Aromatic) | Stretching | 1600-1450 | 1595 | 1573, 1518 | - |
| S=O (Sulfonamide) | Asymmetric & Symmetric Stretching | 1370-1335 & 1180-1160 | 1363, 1170 | - | - |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and characterization of these compounds.
General Synthesis of this compound Derivatives
A common synthetic route involves the reaction of a 4-aminopyrazole derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine in a suitable solvent like dichloromethane. The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified using standard techniques such as extraction and column chromatography.
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[4] Samples are dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy: IR spectra are often recorded using a Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.[1] Spectra are typically acquired over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is commonly performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition of the synthesized compounds.[1]
Visualizing the Role of Pyrazole Derivatives in Cellular Signaling
Many pyrazole derivatives exhibit biological activity by modulating key cellular signaling pathways. One such pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which plays a crucial role in inflammation and cancer.[5][6][7] Pyrazole-containing compounds have been identified as inhibitors of this pathway.[5][6][7]
Caption: Inhibition of NF-κB signaling by pyrazole derivatives.
The diagram above illustrates the canonical NF-κB signaling pathway and a potential point of inhibition by pyrazole derivatives. The pathway is initiated by an extracellular stimulus, leading to the activation of the IKK complex. This complex then phosphorylates IκBα, leading to its degradation and the release of the NF-κB dimer (p50/p65). The active NF-κB dimer translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. Pyrazole derivatives can interfere with this process, for instance, by inhibiting the IKK complex, thereby preventing the downstream activation of NF-κB.
Experimental Workflow for Synthesis and Characterization
The successful validation of a novel this compound derivative follows a structured experimental workflow.
Caption: A typical workflow for synthesizing and validating pyrazole derivatives.
This workflow begins with the chemical synthesis of the target pyrazole derivative, followed by its purification. The purified compound then undergoes a suite of spectroscopic analyses to confirm its molecular structure. The data obtained from NMR, IR, and MS are then analyzed and compared with expected values and data from known related compounds to provide a conclusive structural validation.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. utsouthwestern.edu [utsouthwestern.edu]
- 5. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Biological Activities of Tert-butyl N-(1H-pyrazol-4-yl)carbamate Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of tert-butyl N-(1H-pyrazol-4-yl)carbamate analogs and related pyrazole derivatives. The information is supported by experimental data from various studies and includes detailed experimental protocols and visualizations of relevant signaling pathways.
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. The introduction of a tert-butyl carbamate group at the 4-position of the pyrazole ring offers a versatile platform for further structural modifications, leading to the development of novel therapeutic agents. This guide summarizes the known biological activities of analogs of this compound and structurally similar pyrazole derivatives to inform future drug discovery efforts.
Data Presentation: Comparative Biological Activities
Table 1: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound/Analog Type | Target Kinase(s) | IC50 (nM) | Reference Cell Line(s) | Key Structural Features |
| Pyrazole-based Macrocycle (8a) | BMPR2 | 506 | - | Macrocyclic structure derived from a 3-amino-1H-pyrazole scaffold.[1] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (Compound 11) | CDK2 | 450 | HepG2, MCF-7 | 1-(2-pyridinyl) and 3,5-diamine substitutions on the pyrazole ring.[2] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (Compound 6) | CDK2 | 460 | HepG2, MCF-7 | 1-(2-pyridinyl) and 3,5-diamine substitutions on the pyrazole ring.[2] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (Compound 5) | CDK2 | 560 | HepG2, MCF-7 | 1-(2-pyridinyl) and 3,5-diamine substitutions on the pyrazole ring.[2] |
| Pyrazole-based Benzenesulfonamide | BRAF (V600E) | 14,800 | - | Benzenesulfonamide moiety attached to the pyrazole core.[3] |
Table 2: Cytotoxic Activity of Pyrazole Derivatives against Cancer Cell Lines
| Compound/Analog Type | Cancer Cell Line | IC50 (µM) | Key Structural Features |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (Compound 5) | MCF-7 (Breast) | 8.03 | 1-(2-pyridinyl) and 3,5-diamine substitutions.[2] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (Compound 5) | HepG2 (Liver) | 13.14 | 1-(2-pyridinyl) and 3,5-diamine substitutions.[2] |
| Pyrazole-based Benzenesulfonamide | HT-29 (Colon) | 13.20 | Benzenesulfonamide moiety.[3] |
| Pyrazole-based Benzenesulfonamide | A549 (Lung) | 13.80 | Benzenesulfonamide moiety.[3] |
| N-(3-(4-chlorophenyl)-4-methylthiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-4-carboxamide | Various | up to -5.75 (logGI50) | Thiazolylidene and carboxamide substitutions.[4] |
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Compound/Analog Type | Microbial Strain | MIC (µg/mL) | Key Structural Features |
| Pyrazole-derived Hydrazone (Compound 3) | Acinetobacter baumannii | 4 | N-benzoic acid derived pyrazole hydrazone. |
| Triazine-fused Pyrazole (Compound 32) | Enterobacter cloacae | 0.48 | Fused triazine ring system. |
| Triazine-fused Pyrazole (Compound 32) | Staphylococcus epidermidis | 0.97 | Fused triazine ring system. |
| N-(trifluoromethylphenyl) pyrazole derivative (Compound 28) | MRSA | 0.78 | N-(trifluoromethylphenyl) substitution. |
| Pyrazole derivative (Compound 27) | MRSA | 2 | Not specified in abstract. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of pyrazole analogs are provided below.
Kinase Inhibition Assay (CDK2/Cyclin A2)
This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against the Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A2 complex.
Materials:
-
CDK2/Cyclin A2 enzyme (e.g., Promega, Cat.# V9101)
-
Kinase substrate (e.g., Histone H1)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega, Cat.# V9101) or similar ADP detection system
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Add a fixed amount of CDK2/Cyclin A2 enzyme to each well of a 96-well plate.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[4][5]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[6][7][8]
Mandatory Visualization
The following diagrams illustrate key signaling pathways often targeted by pyrazole-based inhibitors and a general experimental workflow.
Caption: Inhibition of the CDK/Rb signaling pathway by a pyrazole analog.
Caption: Inhibition of the JAK/STAT signaling pathway.
References
- 1. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Carbamate Linker Advantage in Pyrazole-Based Compounds: A Comparative Guide
In the landscape of modern drug discovery, the strategic incorporation of linker moieties can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive scaffolds. For researchers, scientists, and drug development professionals working with pyrazole-based compounds, the choice of a linker is a critical decision. This guide provides an objective comparison of pyrazole-based compounds featuring a carbamate linker versus those with other functional groups, supported by experimental data, to illuminate the advantages conferred by this versatile linkage.
Enhancing Biological Activity: A Tale of Two Linkers
The carbamate group (R-NH-C(=O)-O-R'), with its unique structural and electronic properties, often serves as more than just a simple spacer. It can act as a hydrogen bond donor and acceptor, impart conformational rigidity, and improve membrane permeability, all of which can translate to enhanced biological activity.[1]
Comparative Study: Pyrazole-Based Aurones in Cancer Cell Cytotoxicity
A compelling example of the carbamate linker's impact is observed in a series of pyrazole-based aurone analogs evaluated for their cytotoxic activity against the human gastric adenocarcinoma (AGS) cell line. In this study, researchers compared compounds bearing a hydroxyl group with their counterparts functionalized with a diethylcarbamate group.
Data Presentation: Cytotoxicity of Pyrazole-Based Aurones against AGS Cancer Cell Line
| Compound Series | Functional Group | Representative Compound | IC50 (µM) against AGS Cells |
| Series A | Hydroxyl | 4a | > 100 |
| Carbamate | 7a | 45.2 | |
| Series B | Hydroxyl | 5a | 82.5 |
| Carbamate | 8a | 22.8 | |
| Series C | Hydroxyl | 6a | 35.6 |
| Carbamate | 9a | 78.4 |
Note: Lower IC50 values indicate higher cytotoxic activity.
The data clearly demonstrates that for series A and B, the introduction of a carbamate linker led to a significant increase in cytotoxic activity compared to the hydroxyl analogues.[2] Specifically, for compounds with a p-methyl phenyl functionality on the pyrazole moiety (Series B), the carbamate-functionalized aurones consistently showed better activity than the corresponding hydroxy-containing compounds.[2] This suggests that the carbamate group is crucial for the cytotoxic activity of these particular pyrazole-based aurones against the AGS cancer cell line.[2] However, it is noteworthy that for the series with a p-nitrophenyl group on the pyrazole (Series C), the carbamate functionalization led to a decrease in activity, highlighting that the influence of the carbamate linker can be context-dependent and influenced by other substituents in the molecule.[2]
Alternative Linker Strategy: Pyrazole-Urea Based Kinase Inhibitors
While a direct comparison with carbamate-linked analogues is not provided in the available literature for p38 MAP kinase inhibitors, the structurally related urea linkage (-NH-C(=O)-NH-) in pyrazole-based compounds has been extensively studied. These inhibitors demonstrate the importance of a linker capable of forming key hydrogen bond interactions within the kinase binding site.
Data Presentation: p38 MAP Kinase Inhibitory Activity of Pyrazole-Urea Derivatives
| Compound | Linker Type | IC50 (nM) for p38α |
| BIRB 796 | Urea | 38 |
| Compound 16 | Urea | 1 |
| Thiourea analogue of 16 | Thiourea | 60 |
The pyrazole-urea scaffold has proven to be a highly effective inhibitor of p38 MAP kinase.[3] The urea moiety plays a critical role in binding to the enzyme, forming a bidentate hydrogen bond with the side chain of Glu71 in the hinge region.[4] Interestingly, the replacement of the urea with a thiourea linkage in one analogue resulted in a 60-fold decrease in binding potency, underscoring the sensitivity of this interaction to the nature of the linker. This highlights the importance of the linker's ability to form specific hydrogen bonds for potent kinase inhibition.
Experimental Protocols
Synthesis of Pyrazole-Based Aurones
Protocol for the Synthesis of 6-hydroxy-2-((1-phenyl-1H-pyrazol-5-yl)methylene)-3(2H)-benzofuran-1-one (Hydroxyl Analogue) [5]
-
A mixture of 6-hydroxybenzofuran-3(2H)-one (1 mmol) and 1-phenyl-1H-pyrazole-5-carbaldehyde (1 mmol) is dissolved in absolute ethanol (20 mL).
-
A few drops of piperidine are added as a catalyst.
-
The reaction mixture is refluxed for 4-6 hours and the progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to afford the desired product.
Protocol for the Synthesis of 2-((1-phenyl-1H-pyrazol-5-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate (Carbamate Analogue)
-
To a solution of 6-hydroxy-2-((1-phenyl-1H-pyrazol-5-yl)methylene)-3(2H)-benzofuran-1-one (1 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere, triethylamine (1.5 mmol) is added.
-
The mixture is cooled to 0 °C in an ice bath.
-
Diethylcarbamoyl chloride (1.2 mmol) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the final carbamate compound.
Cytotoxicity Assay (MTT Assay) against AGS Cell Line
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5][6][7]
-
Cell Seeding: AGS cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions of the compounds are prepared in culture medium to achieve the desired final concentrations. The medium from the wells is replaced with 100 µL of the medium containing the test compounds. A control group receives medium with the same concentration of DMSO used for the test compounds.
-
Incubation: The plates are incubated for 48 or 72 hours at 37 °C.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways in Gastric Cancer (AGS Cells)
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is frequently dysregulated in gastric cancer, including AGS cells, promoting cell proliferation, survival, and metastasis.[2][8][9][10] Pyrazole-based compounds can be designed to target components of this pathway.
Caption: PI3K/Akt/mTOR signaling pathway in gastric cancer and potential inhibition by pyrazole compounds.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of newly synthesized pyrazole compounds.
Caption: Experimental workflow for determining the cytotoxicity of pyrazole compounds using the MTT assay.
Conclusion
The inclusion of a carbamate linker in pyrazole-based compounds offers a promising strategy to enhance their biological activity. As demonstrated in the case of pyrazole-based aurones, this functional group can significantly improve cytotoxic potency against cancer cells. While the effect is not universal and depends on the overall molecular structure, the carbamate linker provides a valuable tool for medicinal chemists to modulate the properties of pyrazole scaffolds. Further comparative studies across different biological targets are warranted to fully elucidate the potential of this versatile linker in the design of novel pyrazole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to design pyrazolyl urea derivatives for p38 kinase inhibition: a molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of N-Methylated vs. Non-Methylated Pyrazole Carbamates
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of N-methylated and non-methylated pyrazole carbamates, supported by experimental data. This analysis is crucial for the unambiguous identification and characterization of these pharmacologically significant scaffolds.
The pyrazole ring is a foundational motif in a multitude of therapeutic agents, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The substitution pattern on the pyrazole core, particularly N-methylation, can significantly influence the molecule's physicochemical properties, metabolic stability, and biological target engagement. This guide focuses on the key spectroscopic differences between N-methylated and non-methylated pyrazole carbamates, providing a framework for their characterization using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for a representative non-methylated pyrazole carbamate, ethyl 1H-pyrazole-4-carboxylate, and a closely related N-methylated analog, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. It is important to note that the data for these two specific compounds are compiled from different sources, and direct comparison should be made with consideration of potential variations in experimental conditions.
Table 1: ¹H NMR Spectroscopic Data Comparison
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Ethyl 1H-pyrazole-4-carboxylate | H3, H5 | 8.08 | s |
| -CH₂- (ethyl) | 4.30 | q | |
| -CH₃ (ethyl) | 1.34 | t | |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | H3 | ~7.5 (estimated) | s |
| -NH₂ | br s | ||
| N-CH₃ | ~3.7 (estimated) | s | |
| -CH₂- (ethyl) | 4.21 | q | |
| -CH₃ (ethyl) | 1.30 | t |
Data for Ethyl 1H-pyrazole-4-carboxylate from PubChem CID 142179.[3] Data for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is estimated based on typical chemical shifts for similar structures.
Table 2: ¹³C NMR Spectroscopic Data Comparison
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| Ethyl 1H-pyrazole-4-carboxylate | C=O | 163.2 |
| C3, C5 | 139.5 | |
| C4 | 110.1 | |
| -CH₂- (ethyl) | 60.3 | |
| -CH₃ (ethyl) | 14.3 | |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C=O | ~165 (estimated) |
| C5 | ~150 (estimated) | |
| C3 | ~138 (estimated) | |
| C4 | ~95 (estimated) | |
| N-CH₃ | ~35 (estimated) | |
| -CH₂- (ethyl) | ~60 (estimated) | |
| -CH₃ (ethyl) | ~14 (estimated) |
Data for Ethyl 1H-pyrazole-4-carboxylate from PubChem CID 142179.[3] Data for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is estimated based on typical chemical shifts for similar structures.
Table 3: IR Spectroscopic Data Comparison
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| Ethyl 1H-pyrazole-4-carboxylate | N-H stretch | 3100-3300 (broad) |
| C=O stretch (ester) | ~1710 | |
| C=N stretch (ring) | ~1580 | |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | N-H stretch (amine) | 3300-3500 (two bands) |
| C=O stretch (ester) | ~1680 | |
| C=N stretch (ring) | ~1590 |
Data for Ethyl 1H-pyrazole-4-carboxylate from PubChem CID 142179.[3] Data for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is estimated based on typical values for similar structures.
Key Spectroscopic Differences:
-
¹H NMR: The most significant difference is the absence of the broad N-H proton signal in the N-methylated pyrazole and the appearance of a sharp singlet for the N-CH₃ protons, typically around 3.7-4.0 ppm. The chemical shifts of the pyrazole ring protons are also influenced by the N-substituent.
-
¹³C NMR: The N-methyl carbon will give rise to a new signal in the 35-40 ppm region. The chemical shifts of the pyrazole ring carbons are also altered upon N-methylation.
-
IR Spectroscopy: The broad N-H stretching band present in non-methylated pyrazoles (around 3100-3300 cm⁻¹) is absent in their N-methylated counterparts. If the N-methylated pyrazole carbamate has other N-H containing functional groups, such as an amine, new N-H stretching bands will appear in the typical region for that group (e.g., 3300-3500 cm⁻¹ for a primary amine).
-
Mass Spectrometry: The molecular ion peak in the mass spectrum of the N-methylated compound will be 14 mass units higher than that of the non-methylated analog, corresponding to the addition of a CH₂ group and loss of a hydrogen atom. The fragmentation patterns may also differ, with the N-methylated compound potentially showing a characteristic loss of the methyl group.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of pyrazole carbamates are provided below.
Synthesis of Ethyl 1H-pyrazole-4-carboxylate (Non-Methylated)
A common method for the synthesis of non-methylated pyrazoles is the Knorr pyrazole synthesis.
-
Reaction Setup: To a solution of a suitable 1,3-dicarbonyl compound (e.g., ethyl 2-formyl-3-oxopropanoate) in a protic solvent like ethanol, add an equimolar amount of hydrazine hydrate.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel.
Synthesis of N-Methylated Pyrazole Carbamates
N-methylation of a non-methylated pyrazole carbamate is a common strategy.
-
Reaction Setup: Dissolve the non-methylated pyrazole carbamate in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Base and Methylating Agent: Add a base, such as potassium carbonate or sodium hydride, to deprotonate the pyrazole nitrogen. Subsequently, add a methylating agent, for example, methyl iodide or dimethyl sulfate.
-
Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples can be analyzed as thin films between NaCl plates.
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Logical Relationship of Spectroscopic Comparison
Caption: Logical workflow for the spectroscopic comparison of pyrazole carbamates.
Experimental Workflow for Synthesis and Analysis
References
- 1. Triaryl Pyrazole Toll-Like Receptor Signaling Inhibitors: Structure-Activity Relationships Governing Pan- and Selective Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized Tert-butyl N-(1H-pyrazol-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized compounds is a cornerstone of reliable chemical research and pharmaceutical development. For a versatile building block like tert-butyl N-(1H-pyrazol-4-yl)carbamate, confirming its purity is paramount to ensure the integrity of subsequent synthetic transformations and the quality of final products. This guide provides an objective comparison of key analytical methods for determining the purity of this compound, complete with detailed experimental protocols and data interpretation guidelines.
Workflow for Comprehensive Purity Assessment
A multi-faceted approach is recommended for the robust characterization and purity determination of this compound. The general workflow involves an initial purity screen, followed by impurity identification and absolute quantification if required.
Caption: Workflow for purity assessment of the target compound.
Comparison of Key Analytical Methods
The choice of analytical technique depends on the specific requirement, from routine quality control to in-depth impurity profiling. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the most powerful and commonly employed methods.[1][2]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Separation based on partitioning between a stationary and a mobile phase, typically driven by polarity.[3] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.[2] | Separation of ions based on their mass-to-charge ratio, providing molecular weight and fragmentation data.[1][4] |
| Primary Use | Quantifying the main component and non-volatile impurities (% area purity).[3] | Confirming molecular structure and determining absolute purity (qNMR) without a specific reference standard.[2][3] | Identifying and quantifying trace impurities, confirming molecular weight.[1][5] |
| Strengths | High precision, robust, widely available, excellent for routine purity checks.[2][3] | Provides unambiguous structural information, primary method for absolute quantification (qNMR).[3] | Extremely high sensitivity and specificity, ideal for impurity profiling and structural elucidation when coupled with LC.[2][6] |
| Limitations | Requires a reference standard for absolute quantification, may not detect impurities that do not have a chromophore.[7] | Lower sensitivity compared to MS, can be complex to interpret for complex mixtures. | Ionization efficiency can vary significantly between compounds, making quantification challenging without standards. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment. The following protocols are adapted for this compound based on standard practices for similar molecules.[3][6]
High-Performance Liquid Chromatography (HPLC)
This method is suitable for routine purity assessment and quantifying non-volatile impurities.[3]
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient:
Time (min) % B 0 5 20 95 25 95 25.1 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection: UV at 210 nm.[3]
-
Injection Volume: 10 µL.[3]
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in the initial mobile phase composition to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to identify and quantify volatile and semi-volatile impurities, such as residual solvents.[3]
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.[3]
-
-
Injector Temperature: 250 °C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Scan Range: m/z 40-450.[3]
-
Sample Preparation: Dissolve ~5 mg of the compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR is essential for confirming the chemical structure of the synthesized compound.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Procedure: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent. Transfer to an NMR tube and acquire the spectrum.
-
Expected ¹H NMR Signals (in CDCl₃, approximate):
Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~7.5 Singlet 2H Pyrazole C-H ~6.5 Broad Singlet 1H Carbamate N-H ~1.5 Singlet 9H tert-Butyl (3 x CH₃) | Variable | Broad Singlet | 1H | Pyrazole N-H |
Note: Chemical shifts are predictive and can vary based on solvent and concentration. Pyrazole N-H signal may be broad or exchange with residual water.
Data Presentation and Interpretation
Chromatographic Purity (HPLC)
Purity is typically reported as a percentage of the total peak area.
| Component | Retention Time (min) | Area | Area % |
| Impurity 1 | 4.5 | 15000 | 0.3% |
| Main Product | 12.8 | 4970000 | 99.4% |
| Impurity 2 | 15.2 | 7500 | 0.15% |
| Impurity 3 | 18.1 | 5000 | 0.1% |
Interpretation: The chromatogram shows the main product eluting at 12.8 minutes with a purity of 99.4% by area. Three minor impurities are detected.
Mass Spectrometry Data (LC-MS)
MS data confirms the molecular weight of the main product and helps identify impurities. The molecular weight of this compound is 197.23 g/mol .
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 198.12 | 198.1 |
| [M+Na]⁺ | 220.10 | 220.1 |
| [M-Boc+H]⁺ | 98.06 | 98.1 |
Interpretation: The observed mass-to-charge ratios correspond to the expected protonated molecule, sodium adduct, and a characteristic fragment from the loss of the tert-butoxycarbonyl (Boc) protecting group.
Decision Guide for Method Selection
Choosing the right analytical tool is critical for efficient and effective purity analysis. This decision tree provides a logical guide for researchers.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. benchchem.com [benchchem.com]
- 4. sartorius.com [sartorius.com]
- 5. hovione.com [hovione.com]
- 6. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Pyrazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is a critical aspect of preclinical development. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the cross-reactivity profiles of compounds derived from the privileged tert-butyl N-(1H-pyrazol-4-yl)carbamate scaffold against other kinase inhibitor classes, supported by experimental data and detailed protocols.
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] However, achieving absolute target specificity is a significant challenge due to the highly conserved nature of the ATP-binding site across the human kinome.[3] This guide explores the cross-reactivity of pyrazole-based compounds and provides a framework for their evaluation against other inhibitor classes.
Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activity (IC50) of representative pyrazole-based kinase inhibitors against their primary targets and a selection of off-target kinases. For comparison, data for inhibitors with alternative scaffolds are also presented. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.[4]
Table 1: Cross-Reactivity of a Pyrazole-Based JAK Inhibitor (Compound 40)
| Kinase Target | IC50 (nM) | Primary Target(s) |
| JAK2 | 2.2 | Yes |
| JAK3 | 3.5 | Yes |
| Flt-3 | >1000 | No |
| VEGFR-2 | >1000 | No |
| PDGFRα | >1000 | No |
| TYK2 | 5.3 | Yes |
Data synthesized from published literature.[5]
Table 2: Selectivity Profile of a Pyrazole-Based CDK Inhibitor (Compound 22)
| Kinase Target | IC50 (nM) | Primary Target(s) |
| CDK2 | 24 | Yes |
| CDK5 | 23 | Yes |
| GSK3β | >1000 | No |
| ROCK1 | >1000 | No |
| PKA | >1000 | No |
Data synthesized from published literature.[5]
Table 3: Comparative Selectivity of a Promiscuous vs. Optimized 3-Amino-1H-pyrazole Derivative
| Compound | Target Kinase | K D (nM) | Number of Off-Targets (>5°C shift in DSF) |
| Promiscuous Inhibitor 1 | CDK16 | - | 60 |
| Optimized Derivative 43d | CDK16 | 160 | Significantly Reduced |
Data from a study focused on improving the selectivity of a promiscuous pyrazole-based inhibitor.[6]
Experimental Protocols
Comprehensive cross-reactivity profiling is essential for understanding the therapeutic potential and potential liabilities of a kinase inhibitor. Below are detailed protocols for key experiments used to assess inhibitor selectivity.
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase: Dilute the purified kinase to the desired final concentration in kinase buffer.
-
Substrate: Prepare the substrate (peptide or protein) in kinase buffer.
-
ATP: Prepare a stock solution of ATP in water. The final concentration in the assay should be close to the Km for the specific kinase.
-
Test Compound: Prepare a serial dilution of the test compound in DMSO.
2. Assay Procedure:
-
Add the kinase, substrate, and test compound to a 96- or 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
3. Detection:
-
The method of detection will depend on the assay format. Common methods include:
-
Radiometric Assays: Measure the incorporation of ³²P or ³³P from radiolabeled ATP into the substrate.[7]
-
Fluorescence-Based Assays: Use a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.[8]
-
Luminescence-Based Assays: Measure the amount of ATP remaining in the reaction using an enzyme like luciferase.
-
4. Data Analysis:
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[7]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
1. Cell Culture and Treatment:
-
Culture the desired cell line to approximately 80% confluency.
-
Treat the cells with the test compound or vehicle control for a specified time.
2. Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or mass spectrometry.
4. Data Analysis:
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Signaling Pathways and Workflows
Diagrams are crucial for illustrating the complex biological systems in which kinase inhibitors function and the experimental processes used to evaluate them.
Caption: Workflow for Kinase Inhibitor Cross-Reactivity Profiling.
Caption: Inhibition of the MAPK/ERK Signaling Pathway.
Conclusion
The development of selective kinase inhibitors is a complex but critical endeavor in modern drug discovery. While the pyrazole scaffold offers a versatile starting point for inhibitor design, comprehensive cross-reactivity profiling is essential to fully characterize these compounds.[9] By employing a combination of in vitro kinase assays, cellular target engagement studies, and a thorough understanding of the underlying signaling pathways, researchers can more effectively design and develop the next generation of targeted therapies with improved efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
Comparative Docking Analysis of Pyrazole Carbamate Derivatives as Kinase Inhibitors
A detailed guide for researchers and drug development professionals on the in-silico performance of novel pyrazole carbamate derivatives against key protein kinase targets implicated in cancer. This document provides a comparative analysis of binding affinities, summarises experimental protocols, and visualises the computational workflow.
Introduction
Pyrazole carbamate derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry due to their diverse pharmacological activities, including their potential as kinase inhibitors. Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. This guide presents a comparative molecular docking study of several pyrazole carbamate derivatives against three key protein kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). The aim is to provide a clear, data-driven comparison of their potential inhibitory activities to aid in the rational design of new, more potent therapeutic agents.
Comparative Docking Performance
The following table summarizes the binding energies of various pyrazole carbamate derivatives when docked against the active sites of VEGFR-2, Aurora A, and CDK2. Lower binding energy values indicate a higher predicted binding affinity.
| Compound ID | Target Protein | PDB ID | Binding Energy (kcal/mol) |
| 1b | VEGFR-2 | 2QU5 | -10.09[1] |
| 1d | Aurora A | 2W1G | -8.57[1] |
| 2b | CDK2 | 2VTO | -10.35[1] |
| 1c | CDK2 | 2VTO | -7.5[1] |
| 2a | CDK2 | 2VTO | -9.07[1] |
Experimental Protocols
The molecular docking studies summarized above were performed using AutoDock 4.2. The following provides a detailed methodology for these computational experiments.
1. Protein and Ligand Preparation:
-
Protein Structures: The three-dimensional crystal structures of the target proteins (VEGFR-2, Aurora A, and CDK2) were obtained from the Protein Data Bank (PDB IDs: 2QU5, 2W1G, and 2VTO, respectively).
-
Ligand Structures: The 2D structures of the pyrazole carbamate derivatives were drawn using appropriate chemical drawing software and converted to 3D structures. Energy minimization of the ligands was performed using standard molecular mechanics force fields.
2. Molecular Docking Simulation:
-
Software: AutoDock 4.2 was utilized for all docking calculations.
-
Algorithm: The Lamarckian Genetic Algorithm (LGA) was employed for the conformational search of the ligands within the protein's active site.[1] The pseudo-Solis and Wets methods were applied for energy minimization.[1]
-
Docking Parameters: The docking protocol for each ligand consisted of 10 independent Genetic Algorithm (GA) runs. The population size was set to 150, and the maximum number of energy evaluations was 2,500,000.
-
Grid Box Definition: A grid box was centered on the active site of each protein to encompass the binding pocket. The grid dimensions were set to be large enough to allow for the free rotation and translation of the ligands.
3. Analysis of Docking Results:
The docking results were analyzed based on the binding energy of the most stable conformation of each ligand. The conformation with the lowest binding energy was selected as the most probable binding mode. Visualization of the protein-ligand interactions was performed to identify key hydrogen bonds and hydrophobic interactions.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the comparative docking study.
References
Safety Operating Guide
Navigating the Safe Disposal of tert-butyl N-(1H-pyrazol-4-yl)carbamate: A Step-by-Step Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate, and procedural information for the safe disposal of tert-butyl N-(1H-pyrazol-4-yl)carbamate, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Skin and Body | Long-sleeved clothing. |
| Respiratory | Use in a well-ventilated area. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1][2] |
First Aid Measures:
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[1][2] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[1][2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][2] |
Spill Containment and Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
-
Ensure Adequate Ventilation: Evacuate personnel to safe areas and ensure the area is well-ventilated.[1][2]
-
Avoid Dust Formation: Use personal protective equipment to avoid breathing vapors, mist, gas, or dust.[1][2]
-
Containment: Prevent the spill from entering drains or waterways.[1][2]
-
Cleanup: For solid material, sweep up and shovel. For liquid spills, absorb with an inert material (e.g., sand, diatomite).[3]
-
Collection: Place the spilled material into a suitable, closed container for disposal.[1][2]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide.
-
Waste Identification and Segregation:
-
Identify the waste as a non-halogenated organic solid.
-
Segregate it from other incompatible waste streams.
-
-
Containerization:
-
Place the waste in a clearly labeled, sealed, and suitable container.
-
The label should include the chemical name and any associated hazards.
-
-
Licensed Disposal Service:
-
Incineration (Preferred Method):
-
The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
-
Contaminated Packaging:
-
Dispose of contaminated packaging in the same manner as the unused product.[1]
-
Disposal Workflow
Caption: Waste Disposal Workflow for this compound.
References
Personal protective equipment for handling tert-butyl N-(1H-pyrazol-4-yl)carbamate
This guide provides crucial safety and logistical information for handling tert-butyl N-(1H-pyrazol-4-yl)carbamate in a laboratory setting. The following procedures are based on safety data for the compound and structurally similar chemicals and are intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) Summary
Appropriate personal protective equipment is mandatory to ensure safety when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures to be performed.[1]
| Protection Type | Equipment Specification | Purpose & Best Practices |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][2] A face shield may be necessary for splash hazards. | To prevent eye contact with dust or splashes. Must be worn at all times in the handling area. |
| Skin Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber, Neoprene) inspected prior to use.[3][4] A lab coat or impervious clothing is required.[3][4] | To avoid skin contact. Use proper glove removal technique to prevent contamination.[3] Contaminated gloves must be disposed of properly.[3] Wash hands thoroughly after handling.[1][3] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU) particle respirator.[3] For higher-level protection or inadequate ventilation, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[3] | To prevent inhalation of dust or aerosols, especially when handling the solid form.[2][4] All respirators must be tested and approved under government standards like NIOSH (US) or CEN (EU).[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.
2.1. Pre-Handling Preparations
-
Ventilation: Always handle this compound in a well-ventilated area.[1][5] A chemical fume hood is strongly recommended, especially when dust or aerosols may be generated.[5]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1]
-
Review Safety Data Sheet (SDS): Before beginning work, consult the most current SDS for this compound or a closely related compound.
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above.
2.2. Handling the Compound
-
Avoid Dust Formation: This compound is a solid, so care must be taken to avoid creating dust.[2][3][4] Use techniques that minimize aerosolization, such as careful scooping and weighing.
-
Avoid Contact: Prevent all direct contact with skin, eyes, and clothing.[1][6]
-
Personal Hygiene: Do not eat, drink, or smoke in the work area.[4][5][6] Wash hands thoroughly before breaks and at the end of the workday.[3][4]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[2][4][7]
2.3. Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the spill area.[3]
-
Ventilate: Ensure adequate ventilation of the area.
-
Containment: Wearing full PPE, sweep or vacuum up the spilled solid material.[1][2][4] Avoid generating dust during cleanup.[2][3]
-
Collection: Place the spilled material into a suitable, closed, and labeled container for disposal.[1][2][3][4]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to regulations such as US EPA 40 CFR 261.3.[1]
-
Licensed Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Do not dispose of the material into drains or the environment.[1][3][6]
-
Contaminated Packaging: Dispose of contaminated packaging and PPE (such as gloves) as unused product in accordance with applicable laws and good laboratory practices.[3]
-
Regulatory Compliance: Always consult and observe all federal, state, and local environmental regulations when disposing of this substance.[1]
Visual Workflow and Diagrams
The following diagram illustrates the logical workflow for safely handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
